3-Amino-4-(phenylamino)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-anilinobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJDSWWUHQSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358241 | |
| Record name | 3-Amino-4-(phenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68765-52-6 | |
| Record name | 3-Amino-4-(phenylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile: Current Knowledge and Data Gaps
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the currently available chemical and physical data for 3-Amino-4-(phenylamino)benzonitrile. While this compound is commercially available and possesses a defined chemical structure, a comprehensive public-domain dataset of its experimental properties, detailed synthesis protocols, and biological activity remains notably scarce. This document summarizes the existing information and highlights significant data gaps to guide future research and development efforts.
Chemical and Physical Properties
This compound is an aromatic nitrile compound with the chemical formula C₁₃H₁₁N₃.[1][2][3] It is also recognized by its CAS Number 68765-52-6.[1][2][3][4] The molecular weight of the compound is approximately 209.25 g/mol .[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | [1][2][3] |
| Molecular Weight | 209.25 g/mol | [4] |
| CAS Number | 68765-52-6 | [1][2][3][4] |
| Melting Point | 154 °C | [4] |
| Predicted Boiling Point | 408.6±35.0 °C | [4] |
| Predicted Density | 1.22±0.1 g/cm³ | [4] |
| Predicted pKa | 3.01±0.10 | [4] |
Synthesis and Characterization
A detailed and experimentally validated protocol for the synthesis of this compound is not described in the currently available scientific literature. While synthetic procedures for structurally related molecules, such as 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one, have been published, these methods are not directly transferable.
The synthesis of related aminobenzonitriles often involves multi-step reactions, including nucleophilic aromatic substitution or cross-coupling reactions. A logical, though unverified, synthetic approach could involve the reaction of a suitably substituted diaminobenzene derivative with a phenylating agent, followed by the introduction of the nitrile group.
Hypothetical Synthetic Workflow:
Caption: A potential, unverified workflow for the synthesis of this compound.
Characterization:
Due to the lack of published experimental data, a detailed description of the spectroscopic characteristics of this compound cannot be provided. For novel synthesis of this compound, the following analytical techniques would be essential for structural confirmation:
-
¹H NMR Spectroscopy: To determine the number and environment of protons.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.
-
FT-IR Spectroscopy: To identify functional groups such as N-H (amine) and C≡N (nitrile).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The commercial availability of this compound as a "Protein Degrader Building Block" suggests a potential application in the development of PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[1][2]
Logical Relationship for Potential Application:
Caption: A conceptual diagram illustrating the potential use of the title compound in PROTAC development.
Conclusion and Future Directions
This compound is a chemical entity with established basic identifiers but a significant lack of in-depth characterization in the public domain. To fully assess the potential of this molecule, particularly in the context of drug discovery and development, future research should focus on:
-
Development and publication of a robust and reproducible synthesis protocol.
-
Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to establish a reference dataset.
-
Screening for biological activity across various assays to identify potential therapeutic targets.
-
If activity is identified, subsequent studies to elucidate the mechanism of action and any involved signaling pathways.
This technical guide underscores the current data-deficient status of this compound and serves as a call for foundational research to unlock its potential.
References
- 1. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound | 68765-52-6 [amp.chemicalbook.com]
An In-Depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile (CAS number 68765-52-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is based on publicly available data, which is limited for this specific compound. Independent verification and further research are strongly recommended.
Introduction
3-Amino-4-(phenylamino)benzonitrile is a substituted aromatic nitrile compound with the CAS number 68765-52-6. Its chemical structure features a benzonitrile core with an amino group at the 3-position and a phenylamino group at the 4-position. This arrangement of functional groups suggests potential applications in medicinal chemistry and materials science, as aminobenzonitrile derivatives are known to be versatile building blocks in the synthesis of various heterocyclic compounds and have been investigated for a range of biological activities.
This technical guide aims to provide a comprehensive overview of the available information on this compound, including its physicochemical properties, and to highlight the current gaps in the scientific literature regarding its synthesis, characterization, and biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that much of this data is predicted or sourced from chemical supplier databases and may not be experimentally verified.
| Property | Value | Source |
| CAS Number | 68765-52-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₃H₁₁N₃ | Chemical Supplier Catalogs[1] |
| Molecular Weight | 209.25 g/mol | Chemical Supplier Catalogs[1] |
| Melting Point | 154 °C | Chemical Supplier Catalogs |
| Boiling Point | 408.6±35.0 °C (Predicted) | Chemical Supplier Catalogs |
| Density | 1.22±0.1 g/cm³ (Predicted) | Chemical Supplier Catalogs |
| Purity | ≥96% | Chemical Supplier Catalogs[1] |
Synthesis and Characterization
Postulated Synthetic Pathway
A potential synthetic approach could involve the nucleophilic aromatic substitution of a suitable precursor, such as 3-amino-4-fluorobenzonitrile or 3-amino-4-chlorobenzonitrile, with aniline. The reaction would likely be carried out in the presence of a base and a suitable solvent.
Alternatively, a Buchwald-Hartwig amination reaction could be employed, coupling a protected 3-amino-4-halobenzonitrile with aniline in the presence of a palladium catalyst and a suitable ligand.
It is crucial to emphasize that these are hypothetical pathways and would require experimental validation and optimization.
Spectroscopic Data
No publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound has been identified. For unambiguous structure confirmation and purity assessment, the acquisition of this data is essential.
Biological Activity and Potential Applications
There is currently no published research detailing the biological activity, mechanism of action, or signaling pathways associated with this compound.
However, the broader class of aminobenzonitrile derivatives has been explored for various therapeutic applications. For instance, certain aminobenzonitrile compounds have been investigated as inhibitors of specific enzymes or as scaffolds for the development of novel therapeutic agents. The presence of the amino and phenylamino groups on the benzonitrile core of the target molecule provides multiple sites for potential biological interactions and further chemical modifications.
Given its structural motifs, potential areas of investigation for this compound could include:
-
Kinase Inhibition: Many kinase inhibitors feature an aniline or related nitrogen-containing heterocyclic core.
-
Antimicrobial Activity: Substituted benzonitriles have been explored for their antibacterial and antifungal properties.
-
Anticancer Research: The aminobenzonitrile scaffold is present in some compounds investigated for their antiproliferative effects.
These remain speculative areas of research until experimental data becomes available.
Experimental Protocols
Due to the lack of published experimental work on this compound, no established protocols for its use in biological or chemical assays can be provided. Researchers interested in investigating this compound would need to develop and validate their own experimental procedures.
Logical Relationships and Workflows
The following diagram illustrates a logical workflow for the initial investigation of this compound.
References
An In-depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-(phenylamino)benzonitrile is a crucial chemical intermediate that has garnered significant attention in the field of medicinal chemistry, particularly as a versatile building block in the synthesis of targeted protein degraders. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its emerging role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and characterization, though not publicly available in extensive detail, are discussed based on related chemical transformations. Furthermore, this document elucidates its function within the broader context of targeted protein degradation, a revolutionary approach in drug discovery.
Molecular Structure and Properties
This compound, with the CAS Number 68765-52-6, is an aromatic nitrile derivative. Its molecular structure features a benzonitrile core substituted with an amino group at the 3-position and a phenylamino group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁N₃ | [1][2][3] |
| Molecular Weight | 209.25 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| CAS Number | 68765-52-6 | [1][2][3] |
| SMILES | N#Cc1ccc(c(c1)N)Nc1ccccc1 | [3] |
| Melting Point | 154 °C | [2] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Not explicitly stated | N/A |
Synthesis and Characterization
A general procedure for similar reactions, as described for related aminobenzamides, involves the condensation of a diaminobenzene derivative with a suitable carboxylic acid or its derivative.[4] Another potential route could be the dehydration of a corresponding aminobenzamide precursor.[5]
Spectroscopic Data
Dedicated spectroscopic data for this compound is not widely published. However, based on the analysis of its structural isomers and related compounds, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (multiple signals in the range of ~6.5-7.5 ppm), NH₂ protons (a broad singlet), and NH proton (a singlet). |
| ¹³C NMR | Aromatic carbons (multiple signals in the range of ~110-150 ppm), and the nitrile carbon (~115-120 ppm). |
| FT-IR (cm⁻¹) | N-H stretching (for both primary and secondary amines, ~3300-3500 cm⁻¹), C≡N stretching (~2220-2260 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 209.10. |
For comparison, the related compound 4-(Phenylamino)benzonitrile exhibits ¹H NMR signals at δ 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), and 6.18 (bs, 1H) in CDCl₃. Its ¹³C NMR shows peaks at δ 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, and 101.3 ppm.
Role in Drug Discovery: A Protein Degrader Building Block
The primary significance of this compound in contemporary drug discovery lies in its classification as a "Protein Degrader Building Block" .[1] This designates it as a key component in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation technologies.
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule generally consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.
The aminobenzonitrile scaffold of this compound makes it an attractive component for the linker region of a PROTAC. The amino and phenylamino groups provide points for chemical modification and attachment to the target-binding and E3 ligase-binding moieties. The rigidity and defined geometry of the aromatic rings can influence the spatial orientation of the two ends of the PROTAC, which is a critical factor for the efficient formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.
Experimental Protocols
As previously mentioned, a specific and detailed experimental protocol for the synthesis of this compound is not widely available. However, a general protocol for a related transformation, the synthesis of an aminobenzamide, is presented below to illustrate a potential synthetic strategy.
Hypothetical Synthesis of a Diarylamine Derivative (Illustrative)
This protocol is adapted from procedures for related compounds and is for illustrative purposes only.
Reaction: Buchwald-Hartwig amination of 3-amino-4-bromobenzonitrile with aniline.
Materials:
-
3-amino-4-bromobenzonitrile
-
Aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add 3-amino-4-bromobenzonitrile, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by aniline and the base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization: The purified product would then be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Logical Relationships and Experimental Workflows
The utility of this compound as a building block can be conceptualized in a logical workflow for the development of targeted protein degraders.
This workflow illustrates the central role of linker design, where building blocks like this compound are incorporated to create a library of PROTAC molecules. The properties of the linker, influenced by the structure of this building block, are critical for the success of the subsequent screening and optimization steps.
Conclusion
This compound is a valuable and versatile building block in the rapidly advancing field of targeted protein degradation. Its unique structure provides a scaffold for the synthesis of sophisticated linker moieties in PROTACs and other protein degraders. While detailed public data on its synthesis and specific applications are currently limited, its commercial availability as a "Protein Degrader Building Block" underscores its importance to researchers in academic and industrial drug discovery settings. Further exploration and publication of its use in novel therapeutics are anticipated to grow as the field of targeted protein degradation continues to expand.
References
- 1. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]
- 2. 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 5. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Synthesis of 3-Amino-4-(phenylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 3-Amino-4-(phenylamino)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the formation of a key nitro intermediate followed by its reduction to the target amine. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further research.
Chemical Overview
| Compound | This compound |
| CAS Number | 68765-52-6[1] |
| Molecular Formula | C₁₃H₁₁N₃[1] |
| Molecular Weight | 209.25 g/mol [1] |
| Typical Purity | ≥96%[1] |
| Applications | Protein Degrader Building Block[1] |
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form the intermediate, 3-Nitro-4-(phenylamino)benzonitrile. The subsequent step is the reduction of the nitro group to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-(phenylamino)benzonitrile
This procedure is adapted from a similar synthesis of 3-nitro-4-(propylamino)benzonitrile.[2] The reaction involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile by aniline. The electron-withdrawing nitro group activates the para-position to facilitate this substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| 4-Chloro-3-nitrobenzonitrile | 182.58 | - |
| Aniline | 93.13 | 1.022 |
| Triethylamine | 101.19 | 0.726 |
| Tetrahydrofuran (THF) | 72.11 | 0.889 |
Procedure:
-
To a stirred solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in tetrahydrofuran (THF), add aniline (1.1 eq) and triethylamine (1.2 eq) as a base to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the resulting residue, add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield 3-Nitro-4-(phenylamino)benzonitrile as a solid.
Quantitative Data (Hypothetical based on similar reactions):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | Not reported |
Step 2: Synthesis of this compound
The reduction of the aromatic nitro group can be achieved through various methods. Catalytic hydrogenation is a common and clean method.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Nitro-4-(phenylamino)benzonitrile | 239.23 |
| Palladium on Carbon (10% Pd/C) | - |
| Ethanol | 46.07 |
| Hydrogen Gas | 2.02 |
Procedure:
-
In a hydrogenation vessel, dissolve 3-Nitro-4-(phenylamino)benzonitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 bar) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | >90% |
| Purity (by HPLC) | >99% |
| Melting Point | Not reported |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
-
4-Chloro-3-nitrobenzonitrile is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Aniline is toxic and a suspected carcinogen. Work in a well-ventilated fume hood and use appropriate PPE.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources present during hydrogenation.
This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements.
References
Unraveling the Role of 3-Amino-4-(phenylamino)benzonitrile in Targeted Protein Degradation
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While a direct, independent mechanism of action for 3-Amino-4-(phenylamino)benzonitrile is not extensively documented in publicly available research, its primary significance in the biomedical field lies in its role as a crucial building block for a revolutionary class of therapeutic agents known as PROteolysis TArgeting Chimeras (PROTACs). This guide elucidates the function of this compound within the broader context of targeted protein degradation, a cutting-edge strategy in drug development.
The PROTAC Mechanism: A Paradigm Shift in Therapeutics
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs), often those implicated in disease. Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.
The general mechanism of action for a PROTAC is a cyclical process, as illustrated in the signaling pathway diagram below.
Figure 1: The catalytic cycle of a PROTAC.
Role of this compound as a Building Block
The compound this compound is classified as a "Protein Degrader Building Block".[1] This indicates that it serves as a synthetic precursor or a fragment for the construction of more complex molecules, specifically PROTACs. Its chemical structure is amenable to modification, allowing for the attachment of a linker and a ligand for a target protein.
In the architecture of a PROTAC, there are three key components:
-
A ligand for the Protein of Interest (POI): This part of the molecule specifically binds to the target protein that needs to be degraded.
-
A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.
-
A linker: This flexible chain connects the POI ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex between the POI and the E3 ligase.
The workflow for developing a PROTAC using a building block like this compound is a multi-step process.
Figure 2: A generalized workflow for PROTAC development.
Quantitative Data and Experimental Protocols
As this compound is a building block, quantitative data regarding its biological activity is typically generated in the context of the final PROTAC molecule it is incorporated into. The efficacy of a PROTAC is assessed through a variety of experimental protocols.
Key Experimental Assays for PROTAC Evaluation
| Experiment Type | Purpose | Key Parameters Measured |
| Western Blotting | To quantify the reduction in the levels of the target protein. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation) |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | To determine the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines. | IC₅₀ (concentration for 50% inhibition of cell growth) |
| Ternary Complex Formation Assays (e.g., SPR, ITC) | To measure the binding affinity and thermodynamics of the PROTAC to the POI and E3 ligase. | Kᴅ (dissociation constant) |
| Ubiquitination Assays | To confirm that the PROTAC induces ubiquitination of the target protein. | Detection of polyubiquitinated POI |
| Proteasome Inhibition Control | To verify that the observed protein degradation is dependent on the proteasome. | Rescue of protein degradation by proteasome inhibitors (e.g., MG132) |
Detailed Methodologies
Western Blotting Protocol for Protein Degradation:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of protein degradation relative to a loading control (e.g., GAPDH, β-actin).
Conclusion
References
An In-Depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of the chemical compound 3-Amino-4-(phenylamino)benzonitrile. Due to the limited publicly available quantitative data for this specific molecule, this document outlines its known physicochemical properties and presents generalized, yet detailed, experimental protocols for determining its solubility and stability profiles. These methodologies are based on standard practices in the pharmaceutical and chemical research industries for compounds of a similar structural class. Furthermore, this guide explores the potential application of this compound as a kinase inhibitor and illustrates a general workflow for its synthesis and screening. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the evaluation and potential application of this compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, some fundamental properties have been reported by chemical suppliers. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 209.25 g/mol | --INVALID-LINK--[2] |
| Melting Point | 154 °C | --INVALID-LINK--[3] |
| Boiling Point (Predicted) | 408.6 ± 35.0 °C | --INVALID-LINK--[3] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | --INVALID-LINK--[3] |
| pKa (Predicted) | 3.01 ± 0.10 | --INVALID-LINK--[3] |
| Appearance | Not specified | --INVALID-LINK--[2] |
| Purity | ≥ 96% | --INVALID-LINK-- |
| Storage | 2-8°C Refrigerator | --INVALID-LINK--[2] |
Solubility Profile: Experimental Protocol
Objective
To determine the quantitative solubility of this compound in a range of aqueous and organic solvents at a specified temperature.
Materials
-
This compound
-
Solvents: Purified water, 0.1 N HCl, 0.1 N NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate.
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Validated HPLC method for the quantification of this compound
Experimental Workflow
Caption: A generalized workflow for determining the solubility of a compound.
Data Presentation
The results should be compiled into a table as shown below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | ||
| 0.1 N HCl | 25 | ||
| 0.1 N NaOH | 25 | ||
| PBS (pH 7.4) | 37 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 |
Stability Profile: Experimental Protocol
The stability of this compound under various stress conditions has not been publicly documented. A forced degradation study is essential to understand its intrinsic stability and to develop a stability-indicating analytical method.
Objective
To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials
-
This compound
-
Reagents for stress conditions: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
-
Solvents for sample preparation (e.g., Acetonitrile, Methanol, Water)
-
Calibrated pH meter
-
Photostability chamber
-
Temperature and humidity-controlled oven
-
HPLC or LC-MS/MS system for separation and identification of degradation products
Experimental Workflow
Caption: A standard workflow for conducting forced degradation studies.
Data Presentation
The stability data should be summarized in a table.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0 | |||
| (0.1 N HCl, RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Base Hydrolysis | 0 | |||
| (0.1 N NaOH, RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Oxidative | 0 | |||
| (3% H₂O₂, RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Thermal | 0 | |||
| (60°C) | 24 | |||
| 48 | ||||
| Photolytic | 0 | |||
| (ICH Q1B) | 24 |
Potential Application as a Kinase Inhibitor
Compounds with a phenylamino-benzonitrile or similar scaffolds have been investigated as inhibitors of various protein kinases, which are crucial in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase is a key component. This compound, as a potential kinase inhibitor, could block the phosphorylation of a downstream substrate, thereby inhibiting the signaling cascade.
Caption: A diagram showing the potential inhibitory action on a kinase signaling pathway.
Experimental Workflow for Kinase Inhibitor Screening
A general workflow for screening and characterizing a potential kinase inhibitor is outlined below.
Caption: A typical workflow for the initial screening of a potential kinase inhibitor.
Synthesis
Conclusion
This compound is a compound with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. This technical guide has provided its known physicochemical properties and has outlined detailed, generalized experimental protocols for the determination of its solubility and stability. While specific quantitative data for this molecule is lacking in public databases, the methodologies and workflows presented here provide a solid foundation for researchers to conduct a thorough evaluation. Further experimental work is required to fully characterize the solubility, stability, and biological activity of this compound.
References
The Potent Kinase Inhibitory Activity of 3-Amino-4-(phenylamino)benzonitrile Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-4-(phenylamino)benzonitrile scaffold and its heterocyclic bioisosteres, particularly the 4-phenylamino-3-quinolinecarbonitrile core, have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases. This technical guide provides an in-depth overview of the biological activity of these derivatives, with a primary focus on their role as Src family kinase inhibitors. It includes a compilation of quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Biological Activity and Therapeutic Potential
Derivatives based on the 4-phenylamino-3-quinolinecarbonitrile scaffold are potent, ATP-competitive inhibitors of Src family kinases.[1][2] The proto-oncogene tyrosine-protein kinase Src plays a crucial role in various cellular processes, including cell growth, division, migration, and survival.[3] Its dysregulation is implicated in the progression of numerous solid tumors, making it a key target for cancer therapy.
One of the most prominent examples from this class of compounds is Bosutinib (SKI-606), an orally administered dual inhibitor of Src and Abl kinases.[4][5] It has been approved for the treatment of chronic myeloid leukemia (CML), particularly for patients who have developed resistance or intolerance to other therapies.[4][5] The mechanism of action involves binding to the kinase domain of BCR-ABL and Src, thereby inhibiting the downstream signaling pathways that drive malignant cell proliferation and survival.[6][7]
The structure-activity relationship (SAR) studies of these compounds have revealed several key features for optimal activity. These include the nature of the substituents on the 4-anilino group and the substitution pattern on the quinoline ring, particularly at the C-6 and C-7 positions.[1][8]
Quantitative Data on Kinase Inhibition
The following tables summarize the in vitro inhibitory activities of selected 4-phenylamino-3-quinolinecarbonitrile derivatives against Src kinase and in cell-based assays. The data is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Src Kinase Inhibitory Activity of Selected 4-Phenylamino-3-quinolinecarbonitrile Derivatives
| Compound ID | 4-Anilino Substituent | C-6 Substituent | C-7 Substituent | Src IC50 (nM) | Reference |
| 1a | 2,4-dichlorophenyl | Methoxy | Methoxy | 30 | [8] |
| 1c | 2,4-dichloro-5-methoxyphenyl | Methoxy | Methoxy | - | [8] |
| 2c | 2,4-dichloro-5-methoxyphenyl | Methoxy | 3-(morpholin-4-yl)propoxy | - | [8] |
| 25 | 2,4-dichlorophenyl | Methoxy | 3-morpholinopropoxy | 3.8 | [1] |
| 31a (Bosutinib) | 2,4-dichloro-5-methoxyphenyl | Methoxy | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | [8] |
Table 2: Cellular Activity of Selected 4-Phenylamino-3-quinolinecarbonitrile Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (nM) | Reference |
| 25 | Src-transformed fibroblasts | Cell Proliferation | 940 | [1] |
| 31a (Bosutinib) | Src-transformed fibroblasts | Cell Proliferation | 100 | [8] |
| SKI-606 (Bosutinib) | Breast Cancer Cell Lines | Cell Migration | 100-300 | [7] |
| SKI-606 (Bosutinib) | Breast Cancer Cell Lines | Cell Invasion | ~250 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives and their analogs.
Synthesis of 4-Phenylamino-3-quinolinecarbonitrile Derivatives
A general synthetic route for the preparation of 4-phenylamino-3-quinolinecarbonitrile derivatives involves the reaction of a substituted 4-chloro-3-quinolinecarbonitrile intermediate with the appropriately substituted aniline. The 4-chloro-3-quinolinecarbonitrile intermediate can be synthesized from the corresponding 4-hydroxy-3-quinolinecarbonitrile, which in turn can be prepared from substituted anilines and ethyl (ethoxymethylene)cyanoacetate. Further modifications, such as the introduction of various side chains at the C-7 position, are typically achieved by nucleophilic substitution of a suitable leaving group (e.g., a fluoro or methoxy group) with the desired amine.[8][9]
In Vitro Src Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Src kinase.
-
Plate Preparation: 96-well ELISA plates are coated with a Src kinase substrate, such as poly(Glu, Tyr)4:1.
-
Kinase Reaction: Recombinant c-Src catalytic domain is incubated in the wells with the test compound at various concentrations, the substrate, and ATP in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, and 2 mM MgCl2).
-
Detection: After incubation, the wells are washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody is added.
-
Signal Measurement: Following another washing step, a colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]
Cellular Proliferation Assay
This assay determines the effect of the compounds on the proliferation of cancer cells that are dependent on Src kinase activity.
-
Cell Seeding: Src-transformed fibroblast cells or other relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a standard method such as the MTT or XTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.[1][8]
Western Blot Analysis of Protein Phosphorylation
This method is used to assess the inhibition of Src kinase activity within intact cells by measuring the phosphorylation status of its downstream targets.
-
Cell Lysis: Cells treated with the test compounds are lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of Src (e.g., p-Src Tyr416) or its downstream effectors (e.g., p-FAK). Total protein levels are also assessed as a loading control.
-
Detection: After incubation with a secondary antibody conjugated to HRP, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Src kinase signaling pathway targeted by 4-phenylamino-3-quinolinecarbonitrile inhibitors and a general workflow for their evaluation.
References
- 1. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
3-Amino-4-(phenylamino)benzonitrile: A Technical Review for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(phenylamino)benzonitrile is a substituted benzonitrile compound that has garnered interest within the medicinal chemistry landscape. Its structural motif, featuring a diaminobenzene core with a phenyl substituent, positions it as a versatile scaffold and a potential pharmacophore for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available scientific and technical data on this compound, with a focus on its chemical properties, synthesis, and potential applications in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃ | [1][2] |
| Molecular Weight | 209.25 g/mol | [1][2] |
| CAS Number | 68765-52-6 | [1][2] |
| Melting Point | 154 °C | [1] |
| Boiling Point (Predicted) | 408.6 ± 35.0 °C | [1] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.01 ± 0.10 | [1] |
Synthesis
While specific, detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. A plausible synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis of this compound likely involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. One potential route could start from a di-substituted benzene ring, such as 3-amino-4-chlorobenzonitrile, which can then react with aniline.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve 3-amino-4-halobenzonitrile (1 equivalent) and aniline (1.1 equivalents) in an appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Base Addition: Add a base, such as sodium tert-butoxide or cesium carbonate (2-3 equivalents).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to the required temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Activity and Potential Applications
The available information suggests that this compound may possess antiproliferative and antimicrobial properties. However, detailed studies are required to validate these preliminary findings and to elucidate the mechanism of action.
Use as a Scaffold in Drug Discovery
The structure of this compound makes it an attractive starting point or intermediate for the synthesis of more complex molecules with potential therapeutic value. The amino and phenylamino groups provide reactive sites for further functionalization, allowing for the generation of a library of derivatives for biological screening. This approach is common in drug discovery to explore the structure-activity relationship (SAR) and to optimize lead compounds.
The core structure is particularly relevant in the design of kinase inhibitors, where the aniline and amino groups can be modified to interact with the hinge region and other key residues of the ATP-binding pocket of various kinases.
Conclusion
This compound is a chemical entity with potential for further exploration in the field of drug discovery. Its chemical properties are reasonably well-defined, and its synthesis is achievable through established synthetic methodologies. While direct and extensive biological data is currently sparse in the public domain, its structural features suggest it could serve as a valuable building block for the development of new therapeutic agents, particularly in the area of oncology and infectious diseases. Further research is warranted to fully characterize its biological activity, elucidate its mechanism of action, and explore its potential as a lead scaffold in medicinal chemistry programs. Researchers and drug development professionals are encouraged to investigate this compound and its derivatives to unlock their full therapeutic potential.
References
3-Amino-4-(phenylamino)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-(phenylamino)benzonitrile, a chemical compound identified by the CAS number 68765-52-6, holds potential interest within the field of medicinal chemistry, particularly as a building block for more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties. However, it is important to note that detailed information regarding its discovery, a specific, reproducible synthesis protocol, extensive experimental data, and a well-defined biological mechanism of action are not extensively documented in publicly accessible scientific literature. This guide summarizes the existing data and highlights the areas where further research is needed.
Introduction
This compound is a substituted benzonitrile with both an amino and a phenylamino group attached to the benzene ring. Its chemical structure suggests potential applications as a scaffold in the synthesis of various heterocyclic compounds and as a fragment in the design of bioactive molecules. Notably, it has been categorized as a "Protein Degrader Building Block," indicating its potential utility in the development of therapeutic agents that function through targeted protein degradation.
Physicochemical Properties
The known quantitative data for this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 68765-52-6 | Commercial Suppliers |
| Molecular Formula | C₁₃H₁₁N₃ | Commercial Suppliers |
| Molecular Weight | 209.25 g/mol | Commercial Suppliers |
| Melting Point | 154 °C | ChemicalBook |
Discovery and History
There is no readily available information in the public domain detailing the specific discovery and historical development of this compound. Scientific literature does not currently provide a clear timeline or the key researchers involved in its initial synthesis and characterization.
Synthesis and Experimental Protocols
A detailed and validated experimental protocol for the synthesis of this compound is not described in the currently accessible scientific literature. While general methods for the synthesis of substituted aminobenzonitriles exist, a specific procedure for this compound, including reaction conditions, purification methods, and characterization data, is not available.
General Synthetic Considerations (Hypothetical):
The synthesis of this compound could potentially be approached through several synthetic routes, such as:
-
Nucleophilic Aromatic Substitution: Reaction of a di-halogenated benzonitrile with aniline followed by amination.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of a halogenated aminobenzonitrile with aniline.
-
Reduction of a Nitro Precursor: Synthesis of a corresponding nitro-substituted phenylaminobenzonitrile followed by reduction of the nitro group.
A hypothetical experimental workflow for a potential synthetic route is depicted below.
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Data (Characterization)
Comprehensive experimental data such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry for this compound are not available in published scientific literature. The lack of this data prevents a thorough confirmation of its chemical structure and purity.
Biological Activity and Mechanism of Action
The designation of this compound as a "Protein Degrader Building Block" suggests its potential role in the field of targeted protein degradation (TPD). TPD is a therapeutic strategy that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins.
General Mechanism of Targeted Protein Degradation:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a key technology in TPD. A PROTAC consists of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound could potentially serve as a core structure or a fragment for the synthesis of ligands that bind to either a target protein or an E3 ligase.
Caption: General signaling pathway of targeted protein degradation via PROTACs.
However, no specific studies have been published that detail the use of this compound in the development of a protein degrader or elucidate its precise role in any biological signaling pathway.
Conclusion and Future Directions
This compound is a chemical entity with potential for application in drug discovery, particularly in the synthesis of targeted protein degraders. However, the current body of public scientific knowledge on this compound is sparse. To fully realize its potential, further research is critically needed in the following areas:
-
Development and publication of a robust and reproducible synthetic protocol.
-
Thorough characterization using modern analytical techniques (NMR, IR, MS, etc.).
-
Investigation into its biological activity and potential targets.
-
Elucidation of its mechanism of action if incorporated into a larger bioactive molecule.
This technical guide serves as a summary of the currently available information and a call for further investigation into the properties and applications of this intriguing molecule. Researchers in the fields of synthetic and medicinal chemistry are encouraged to explore the potential of this compound.
In Silico Modeling of 3-Amino-4-(phenylamino)benzonitrile Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the characterization of 3-Amino-4-(phenylamino)benzonitrile, a small molecule with potential pharmacological applications. In the absence of extensive experimental data, this document outlines a systematic computational approach to predict its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), identify potential protein targets, and elucidate the dynamics of its interactions. Detailed methodologies for ADMET prediction, molecular docking, molecular dynamics simulations, and pharmacophore modeling are presented. This guide serves as a foundational resource for initiating computational studies on this compound and similar novel chemical entities, aiming to accelerate drug discovery and development efforts.
Introduction to this compound
This compound is a small organic molecule with the chemical formula C₁₃H₁₁N₃.[1][2] Its structure features a benzonitrile core with an amino and a phenylamino group, suggesting its potential to engage in various non-covalent interactions with biological macromolecules. The presence of hydrogen bond donors (the amino groups) and a potential hydrogen bond acceptor (the nitrile group), along with a hydrophobic phenyl ring, indicates that this molecule could exhibit specific binding to protein targets.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | [1][2] |
| Molecular Weight | 209.25 g/mol | [3] |
| Melting Point | 154 °C | [4] |
| Boiling Point | 408.6±35.0 °C (Predicted) | [4] |
| Density | 1.22±0.1 g/cm³ (Predicted) | [4] |
| pKa | 3.01±0.10 (Predicted) | [4] |
This table summarizes some of the known and predicted physicochemical properties of this compound.
Given its structural motifs, this compound warrants investigation for its potential biological activities. In silico modeling provides a rapid and cost-effective approach to explore its therapeutic potential.
Proposed In Silico Modeling Workflow
The following diagram outlines a comprehensive in silico workflow for the characterization of this compound.
Caption: A comprehensive in silico workflow for the characterization of novel small molecules.
Experimental Protocols
This section provides detailed, generalized protocols for the key in silico experiments outlined in the workflow.
In Silico ADMET Prediction
ADMET prediction is a critical initial step to assess the drug-likeness of a compound.[5][6][7][8]
Methodology:
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
The structure is converted to a 3D format (e.g., SDF or MOL2) and energy minimized using a suitable force field (e.g., MMFF94).
-
-
ADMET Property Prediction:
-
Utilize web-based servers or standalone software (e.g., SwissADME, pkCSM, Discovery Studio).
-
Input the prepared ligand structure.
-
The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Data Presentation (Illustrative):
| ADMET Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability expected. |
| Caco-2 Permeability | High | Likely to be well-absorbed. |
| BBB Permeability | Low | Unlikely to cause CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions. |
| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9][10][11][12]
References
- 1. appchemical.com [appchemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 68765-52-6 [amp.chemicalbook.com]
- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 7. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Molecular Docking - An easy protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for 3-Amino-4-(phenylamino)benzonitrile in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(phenylamino)benzonitrile is a valuable chemical intermediate, primarily utilized as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to recruit specific E3 ubiquitin ligases to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The unique structural features of this compound, including a primary aromatic amine and a nitrile group, allow for versatile chemical modifications and linker attachments, making it a key component in the development of novel protein degraders.
These application notes provide an overview of the utility of this compound in the construction of PROTACs, along with a representative experimental protocol for its incorporation into a PROTAC scaffold.
Principle of Application: A Building Block for PROTAC Synthesis
The primary application of this compound is in the assembly of PROTACs. A PROTAC molecule consists of three key components:
-
A ligand for the protein of interest (POI): This moiety binds to the target protein intended for degradation.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
-
A linker: This connects the POI ligand and the E3 ligase ligand.
This compound typically serves as a precursor or a core scaffold to which a linker and ultimately an E3 ligase ligand are attached. The primary amine group on the benzonitrile ring is a common site for derivatization, allowing for the covalent attachment of various linker structures. The phenylamino and benzonitrile moieties can be part of the pharmacophore that binds to the target protein, often a kinase.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 68765-52-6 | [1][2] |
| Molecular Formula | C₁₃H₁₁N₃ | [1][2] |
| Molecular Weight | 209.25 g/mol | [1] |
| Melting Point | 154 °C | [1] |
| Appearance | Not Available | [1] |
| Purity | ≥96% (typical) |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of a PROTAC using an amine-containing building block like this compound and the general mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis.
Caption: Mechanism of PROTAC-mediated degradation.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a PROTAC molecule utilizing an amine-containing building block such as this compound. This protocol is based on common synthetic strategies for PROTACs and should be adapted and optimized for specific target proteins and E3 ligase ligands.
Objective: To synthesize a PROTAC by coupling this compound (as a warhead precursor) to a linker, followed by conjugation to an E3 ligase ligand.
Materials:
-
This compound
-
Desired linker with a reactive group for amine coupling (e.g., an acyl chloride or a carboxylic acid for amide bond formation)
-
E3 ligase ligand (e.g., a pomalidomide derivative) with a suitable functional group for coupling to the linker
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Protocol:
Step 1: Linker Attachment to this compound
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent such as DCM or DMF.
-
Add a base, such as TEA or DIPEA (1.5-2 equivalents), to the solution.
-
Slowly add the desired linker containing a reactive group (e.g., an acyl chloride, 1.1 equivalents) to the reaction mixture at 0 °C. If using a linker with a carboxylic acid, pre-activation with a coupling reagent like HATU or PyBOP will be necessary.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Building Block-Linker) by column chromatography on silica gel.
Step 2: Coupling of the Building Block-Linker Intermediate to the E3 Ligase Ligand
-
The Building Block-Linker intermediate will have a terminal functional group designed for coupling to the E3 ligase ligand (e.g., a carboxylic acid or an amine).
-
If the intermediate has a terminal carboxylic acid:
-
Dissolve the intermediate (1 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
-
If the intermediate has a terminal amine:
-
Follow a similar procedure as above, but with a carboxylic acid-functionalized E3 ligase ligand.
-
-
Once the reaction is complete, work up the reaction mixture as described in Step 1.
-
Purify the final PROTAC molecule using an appropriate method, such as preparative HPLC, to obtain the high-purity compound required for biological assays.
Step 3: Characterization
-
Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Protocol (General Workflow):
-
Cell Culture: Culture a human cell line that expresses the target protein of interest under standard conditions.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Western Blot Analysis:
-
Lyse the treated cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
Dose-Response and Time-Course Studies: Perform experiments with a range of PROTAC concentrations to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and at different time points to understand the degradation kinetics.
Conclusion
This compound is a versatile and important building block for the synthesis of PROTACs. Its chemical structure allows for straightforward incorporation into PROTAC scaffolds, enabling the development of novel therapeutics for targeted protein degradation. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs derived from this valuable intermediate. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals and target proteins.
References
Application Notes and Protocols for 3-Amino-4-(phenylamino)benzonitrile in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy, durability of response, and the ability to target proteins previously considered "undruggable."[2] The two main classes of TPD agents are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
-
PROTACs are heterobifunctional molecules with three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] By bringing the POI and E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]
-
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a POI, often by altering the surface of the E3 ligase to create a new binding site for the target protein.[6]
The discovery of novel ligands for E3 ligases is crucial for expanding the scope and selectivity of TPD.[7][8] Currently, the most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][8]
Potential Applications of 3-Amino-4-(phenylamino)benzonitrile in TPD
While this compound is not yet a well-established component in published TPD studies, its chemical structure suggests several potential applications as a versatile building block in the development of novel protein degraders. Its aniline and phenylamino moieties provide reactive sites for chemical modification and linker attachment, and the overall scaffold could serve as a starting point for fragment-based ligand discovery.
Hypothetical Application 1: Scaffold for Novel E3 Ligase Ligand Development
The development of new E3 ligase binders is a key area of research to overcome limitations of current PROTACs, such as cell-type specific expression of E3 ligases and acquired resistance.[8] Fragment-based screening is a powerful method for identifying new chemical matter that binds to E3 ligases.[7]
This compound could be used as a fragment in screening campaigns against novel E3 ligases. Its relatively small size and chemical handles are ideal for initial fragment screening. Hits identified from such screens could be further optimized through medicinal chemistry to develop potent and selective E3 ligase ligands.
Hypothetical Application 2: Building Block for PROTAC Synthesis
The primary amino group on the this compound scaffold provides a convenient attachment point for a linker, which can then be connected to a known POI ligand to create a novel PROTAC. The phenylamino group can be further modified to optimize binding affinity and selectivity. Aniline-containing molecules have been utilized as components of PROTAC linkers.
Experimental Protocols
The following are generalized protocols that would be relevant for evaluating the potential of this compound or its derivatives in a TPD context.
Protocol 1: Synthesis of a Hypothetical PROTAC using this compound
This protocol describes a general workflow for synthesizing a PROTAC where a derivative of this compound serves as a hypothetical E3 ligase binder.
Objective: To conjugate a derivative of this compound (as a hypothetical E3 ligase ligand) to a known ligand for a Protein of Interest (POI) via a PEG linker.
Materials:
-
Modified this compound with a carboxylic acid handle
-
POI ligand with a free amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Activation of the E3 Ligand:
-
Dissolve the modified this compound (1.2 eq) in DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the POI ligand (1 eq) in DMF.
-
Add TEA (3 eq) to the POI ligand solution.
-
Slowly add the activated E3 ligand solution to the POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification and Characterization:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by high-resolution mass spectrometry and NMR.
-
Protocol 2: Ternary Complex Formation Assay (Fluorescence Polarization)
Objective: To determine if the synthesized PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.
Materials:
-
Fluorescently labeled POI
-
Purified E3 ligase
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a solution of the fluorescently labeled POI at a constant concentration in the assay buffer.
-
Create a serial dilution of the synthesized PROTAC.
-
In a 384-well plate, add the fluorescently labeled POI.
-
Add the serially diluted PROTAC to the wells.
-
Add the purified E3 ligase at a constant concentration.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence polarization of each well.
-
Plot the change in fluorescence polarization as a function of PROTAC concentration to determine the ternary complex formation.
Protocol 3: Western Blot for Protein Degradation
Objective: To quantify the degradation of the POI in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for the POI and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of POI degradation.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison. Below are example tables with hypothetical data for a PROTAC derived from this compound.
Table 1: In Vitro Binding and Ternary Complex Formation
| Compound | POI Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (FP, mP change) |
| PROTAC-001 | 50 | 500 | 150 |
| PROTAC-002 | 45 | 250 | 200 |
| POI Ligand | 40 | >10,000 | 5 |
| E3 Ligand | >10,000 | 200 | 8 |
Table 2: Cellular Degradation Potency and Efficacy
| Compound | DC50 (nM) | Dmax (%) |
| PROTAC-001 | 100 | 85 |
| PROTAC-002 | 25 | 95 |
| Vehicle (DMSO) | N/A | 0 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the POI.
-
Dmax: The maximum percentage of POI degradation achieved.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a PROTAC.
References
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras in cancer therapy: Targeted protein degradation for next-generation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-4-(phenylamino)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-(phenylamino)benzonitrile is a key chemical intermediate with significant applications in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of potent kinase inhibitors. Its structural motif, featuring a 1,2-diaminobenzene core with a nitrile group, is pivotal for constructing various heterocyclic systems that are central to the development of targeted therapies, particularly in oncology. The anilino-benzonitrile backbone is a well-established pharmacophore that can engage with the ATP-binding sites of numerous protein kinases. This document provides an overview of its primary application, quantitative data of derived compounds, and detailed experimental protocols for its synthesis and subsequent elaboration into biologically active molecules.
Core Application: Intermediate for Kinase Inhibitors
The principal application of this compound in medicinal chemistry is as a precursor for the synthesis of quinoline, quinazoline, and other fused heterocyclic kinase inhibitors. The vicinal amino groups facilitate cyclization reactions to form the core heterocyclic ring, while the phenylamino moiety often serves as a crucial element for binding to the hinge region of the kinase domain. The nitrile group can act as a hydrogen bond acceptor or a point for further chemical modification.
Targeted Kinases and Therapeutic Areas
Derivatives of the this compound scaffold have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. Notable targets include:
-
Src Family Kinases (SFKs): Overexpression and hyperactivity of SFKs are common in many solid tumors, contributing to cell proliferation, invasion, and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A key driver in various epithelial cancers, including non-small cell lung cancer and colorectal cancer.
-
Bcr-Abl: The fusion protein responsible for chronic myelogenous leukemia (CML).
The ability to target these critical oncogenic drivers makes this scaffold highly valuable in the development of novel anti-cancer agents.
Data Presentation: Efficacy of Derived Kinase Inhibitors
The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using a scaffold conceptually derived from this compound. It is important to note that the core intermediate itself is not biologically active but enables the synthesis of these potent molecules.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-Based Assay | Cell Line | Reference |
| Bosutinib (SKI-606) | Src | 1.2 | Src-dependent cell proliferation | Fibroblasts | [1] |
| Bosutinib (SKI-606) | Abl | 1.0 | - | - | |
| Analog 1c | Src | 3.5 | - | - | [1] |
| Analog 2c | Src | 2.1 | Src-dependent cell proliferation | Fibroblasts | [1] |
| Analog 31a | Src | 1.2 | Src-dependent cell proliferation | Fibroblasts | [1] |
Table 1: In vitro inhibitory activities of selected Src kinase inhibitors derived from the 4-anilino-quinolinecarbonitrile scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Route)
Reaction Scheme:
Figure 1: Hypothetical synthetic workflow for this compound.
Materials:
-
4-Aminobenzonitrile
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Aniline
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Nitration of 4-Aminobenzonitrile:
-
Dissolve 4-aminobenzonitrile in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at low temperature for 2-4 hours.
-
Pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-nitro-4-aminobenzonitrile.
-
-
Conversion to 3-Nitro-4-chlorobenzonitrile (Sandmeyer Reaction):
-
Suspend 3-nitro-4-aminobenzonitrile in aqueous HCl and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Add the cold diazonium salt solution to the CuCl solution.
-
Warm the mixture to room temperature and then heat gently until nitrogen evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography to yield 3-nitro-4-chlorobenzonitrile.
-
-
Phenylamination:
-
In a suitable solvent such as DMF or NMP, dissolve 3-nitro-4-chlorobenzonitrile, aniline, and a base (e.g., potassium carbonate).
-
Heat the reaction mixture at 100-150°C for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, pour into water, and extract the product with ethyl acetate.
-
Wash the organic layer, dry over sodium sulfate, and purify by column chromatography to get 3-nitro-4-(phenylamino)benzonitrile.
-
-
Reduction of the Nitro Group:
-
Dissolve 3-nitro-4-(phenylamino)benzonitrile in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford this compound.
-
Protocol 2: Synthesis of a 4-Anilino-quinoline-3-carbonitrile Kinase Inhibitor Intermediate
This protocol describes the cyclization of an aniline derivative, conceptually similar to this compound, to form the quinoline core, a key step in the synthesis of many Src kinase inhibitors. This is adapted from the synthesis of bosutinib intermediates.[2]
Reaction Scheme:
Figure 2: Cyclization to form the quinolinecarbonitrile core.
Materials:
-
This compound
-
3,3-Diethoxypropionitrile
-
Trifluoroacetic acid (TFA)
-
Suitable solvent (e.g., ethanol or acetic acid)
Procedure:
-
Reaction Setup:
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add 3,3-diethoxypropionitrile.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
-
Cyclization:
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC or LC-MS. During this process, 3,3-diethoxypropionitrile is hydrolyzed in situ to 3-oxopropanenitrile, which then reacts with the diamine to form a Schiff base that subsequently cyclizes.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product may precipitate upon cooling or by adding an anti-solvent (e.g., water or hexane).
-
Filter the solid, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography to yield the desired 4-(phenylamino)-3-quinolinecarbonitrile derivative.
-
This quinolinecarbonitrile core is then typically further functionalized (e.g., through chlorination of the quinoline ring followed by nucleophilic substitution) to introduce solubilizing groups and optimize kinase inhibitory activity and pharmacokinetic properties.
Signaling Pathway Context: Src Kinase Inhibition
The inhibitors derived from this compound primarily target the ATP-binding site of Src kinase. By blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that promotes cell proliferation, survival, and motility.
Figure 3: Simplified signaling pathway showing the mechanism of action of Src kinase inhibitors.
Conclusion
This compound represents a strategically important building block in medicinal chemistry. Its utility is most pronounced in the synthesis of a class of potent kinase inhibitors characterized by a 4-anilino-quinoline or related heterocyclic core. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and development of novel targeted therapies. The synthetic versatility and established biological relevance of its derivatives ensure that this scaffold will continue to be of high interest in the field of drug discovery.
References
Application Notes and Protocols for High-Throughput Screening with 3-Amino-4-(phenylamino)benzonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-4-(phenylamino)benzonitrile scaffold represents a privileged chemical structure in kinase inhibitor discovery, particularly for targeting key enzymes in oncogenic signaling pathways. Analogs of this compound have demonstrated potent inhibitory activity against Src family kinases and the Epidermal Growth Factor Receptor (EGFR), both of which are critical drivers in the proliferation, survival, and metastasis of various cancers. High-throughput screening (HTS) of compound libraries containing this pharmacophore is a crucial first step in the identification of novel and selective kinase inhibitors for therapeutic development.
These application notes provide a comprehensive overview of the utility of this compound and its derivatives in HTS campaigns. Detailed protocols for both biochemical and cell-based screening assays are presented, along with a summary of the quantitative data for representative compounds from this class. Furthermore, visualizations of the relevant signaling pathways and a typical HTS workflow are provided to guide researchers in their drug discovery efforts.
Data Presentation
The following table summarizes the in vitro potency of several 4-phenylamino-3-quinolinecarbonitrile derivatives, which share the core 4-(phenylamino)benzonitrile scaffold, against Src kinase.
| Compound ID | C-4 Anilino Group Substitution | C-7 Substitution | Src Kinase IC50 (nM) | Reference |
| 1a | 2,4-dichlorophenyl | 6,7-dimethoxy | 30 | [1] |
| 1c | 2,4-dichloro-5-methoxyphenyl | 6,7-dimethoxy | - | [1] |
| 2c | 2,4-dichloro-5-methoxyphenyl | 3-(morpholin-4-yl)propoxy | - | [1] |
| 31a | 2,4-dichloro-5-methoxyphenyl | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | [1] |
Signaling Pathways
The 4-(phenylamino)benzonitrile scaffold has been primarily associated with the inhibition of non-receptor tyrosine kinase Src and receptor tyrosine kinase EGFR. Both kinases are pivotal nodes in cell signaling, regulating a multitude of cellular processes including proliferation, differentiation, motility, and adhesion.[2] Dysregulation of these pathways is a hallmark of many cancers.
Src Kinase Signaling Pathway
Src is a proto-oncogene that plays a key role in signal transduction.[3] It is activated by various upstream signals, including receptor tyrosine kinases like EGFR, and in turn phosphorylates a wide range of downstream substrates.[4] This leads to the activation of several major signaling cascades, such as the PI3K-Akt, Ras-Raf-MAPK, and STAT pathways, which collectively promote cell cycle progression, survival, and proliferation.[4]
Experimental Protocols
A high-throughput screening campaign to identify inhibitors of Src kinase from a compound library containing this compound and its analogs can be performed using a biochemical assay. The following protocol is a representative example based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
High-Throughput Screening Workflow
The overall process of an HTS campaign involves several stages, from initial screening to the identification and validation of lead compounds.
Biochemical HTS Protocol for Src Kinase Inhibitors (TR-FRET Assay)
1. Principle:
This assay measures the phosphorylation of a biotinylated peptide substrate by recombinant human Src kinase. The phosphorylated peptide is detected by a europium-labeled anti-phosphotyrosine antibody. When the biotinylated peptide and the europium-labeled antibody are brought into proximity by binding to streptavidin-allophycocyanin (APC), FRET occurs from the europium donor to the APC acceptor. Kinase inhibition is detected as a decrease in the TR-FRET signal.
2. Materials and Reagents:
-
Enzyme: Recombinant human Src kinase (e.g., GST-tagged)
-
Substrate: Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
ATP: Adenosine 5'-triphosphate
-
Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody (e.g., P-Tyr-100)
-
Streptavidin-APC
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 10 mM EDTA in assay buffer
-
Test Compounds: this compound and analogs dissolved in DMSO
-
Plates: 384-well, low-volume, black assay plates
-
Instrumentation: TR-FRET compatible plate reader
3. Assay Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 20-50 nL of the compound solutions into the 384-well assay plates.
-
For controls, dispense DMSO only (negative control) and a known Src inhibitor like Dasatinib (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in assay buffer containing the final desired concentrations of Src kinase and the biotinylated peptide substrate.
-
Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate containing the compounds.
-
Briefly centrifuge the plates to ensure proper mixing.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Stopping the Reaction and Detection:
-
Prepare a 2X detection solution containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC in stop solution.
-
Add 10 µL of the 2X detection solution to each well.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
4. Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the negative (DMSO) and positive (Dasatinib) controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Cell-Based Assay for Src Kinase Inhibition
1. Principle:
This assay measures the inhibition of Src-dependent cellular proliferation. A cell line with constitutively active Src or one where proliferation is driven by a Src-dependent pathway is used. Cell viability is measured as an indicator of Src inhibition.
2. Materials and Reagents:
-
Cell Line: A suitable cell line, for example, v-Src transformed NIH/3T3 cells.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Test Compounds: this compound and analogs dissolved in DMSO.
-
Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar.
-
Plates: 384-well, clear-bottom, white-walled tissue culture plates.
-
Instrumentation: Luminometer.
3. Assay Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 384-well plates at an optimized density (e.g., 1000-5000 cells/well) in a volume of 40 µL.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add 10 µL of the diluted compound solutions to the cells. The final volume is 50 µL.
-
Include DMSO as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
6. Data Analysis:
-
Normalize the luminescence data to the negative (DMSO) and positive controls.
-
Plot the normalized cell viability against the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
References
Application Notes and Protocols for the Quantification of 3-Amino-4-(phenylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed, proposed analytical methods for the quantification of 3-Amino-4-(phenylamino)benzonitrile, a compound of interest in pharmaceutical research and development. Due to a lack of specific validated assays in the public domain for this analyte, this document outlines robust starting protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are based on the known physicochemical properties of the target molecule and established analytical approaches for structurally related compounds. The provided protocols are intended to serve as a comprehensive baseline for method development and validation in a research or quality control setting.
Introduction
This compound (CAS: 68765-52-6, Molecular Formula: C₁₃H₁₁N₃, Molecular Weight: 209.25 g/mol ) is a substituted benzonitrile derivative.[1] Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document presents proposed analytical techniques that can be adapted and validated for the reliable quantification of this compound in various matrices.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing appropriate analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃ | [1] |
| Molecular Weight | 209.25 g/mol | [1] |
| Melting Point | 154 °C | [1] |
| Boiling Point (Predicted) | 408.6 ± 35.0 °C | [1] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for routine analysis and LC-MS for higher sensitivity and selectivity, particularly in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To develop a robust HPLC-UV method for the quantification of this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Chromatographic Conditions (Proposed):
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (scan for optimal wavelength) |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol, acetonitrile) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Caption: HPLC-UV workflow for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS method is recommended. Electrospray ionization (ESI) in positive ion mode is proposed, as the amino groups are readily protonated.
Objective: To develop a sensitive and selective LC-MS method for the quantification of this compound.
Instrumentation:
-
An LC-MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer.
Materials:
-
Same as for HPLC-UV.
Chromatographic Conditions (Proposed):
-
The same chromatographic conditions as the HPLC-UV method can be used as a starting point, with potential for shorter run times and smaller column particle sizes (e.g., UPLC).
Mass Spectrometry Conditions (Proposed):
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 210.1 [M+H]⁺ |
| Product Ions (for MRM) | To be determined by infusion and fragmentation analysis. |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen, 600 L/hr |
| Desolvation Temperature | 350 °C |
| Source Temperature | 150 °C |
Procedure:
-
Tuning and Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal cone voltage and identify major product ions for Multiple Reaction Monitoring (MRM) transitions. The fragmentation of the benzonitrile core may lead to the loss of HCN.
-
Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method.
-
Analysis: Inject the standards and samples into the LC-MS system.
-
Quantification: Create a calibration curve based on the peak area of the specific MRM transition.
Caption: Ionization and fragmentation logic for LC-MS.
Data Presentation and Comparison
The following tables summarize the proposed starting parameters for the analytical methods. These should be used as a baseline for method development and validation.
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Proposed Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
Table 3: Proposed LC-MS Method Parameters
| Parameter | Proposed Value |
| Ionization | ESI Positive |
| Precursor Ion (m/z) | 210.1 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Chromatography | C18 Reverse-Phase |
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive starting point for the quantitative analysis of this compound. Both HPLC-UV and LC-MS are powerful techniques that, with proper validation, can yield accurate, precise, and reliable results. It is imperative that any method developed based on these notes undergoes rigorous validation according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended application. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
References
Application Notes and Protocols for 3-Amino-4-(phenylamino)benzonitrile as a Potential Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Comprehensive searches of scientific literature and chemical databases did not yield any established applications of 3-Amino-4-(phenylamino)benzonitrile as a molecular probe. The following content is therefore presented as a hypothetical guide for researchers interested in exploring its potential. The experimental protocols are generalized and would require optimization.
Introduction
This compound is a synthetic organic compound with the chemical formula C₁₃H₁₁N₃. Its structure, featuring a diarylamine core and an aminobenzonitrile moiety, suggests the potential for environmentally sensitive photophysical properties. The presence of amino groups and a nitrile group could allow for interactions with biological targets and changes in fluorescence or absorbance upon binding or in response to changes in the local environment. While not a proven molecular probe, its potential as a scaffold for the development of novel probes warrants investigation. One commercially available source lists it as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of more complex bioactive molecules.[1]
Hypothetical Applications as a Molecular Probe
Based on its chemical structure, this compound could be investigated for the following applications:
-
Environmental Polarity Sensing: The molecule may exhibit solvatochromism, where its fluorescence emission spectrum shifts in response to the polarity of the surrounding solvent. This could be used to probe the hydrophobicity of protein binding pockets or cellular membranes.
-
pH Sensing: The amino groups could be protonated at low pH, potentially altering the electronic properties and, therefore, the absorbance and fluorescence of the molecule.
-
Metal Ion Detection: The vicinal amino groups might act as a chelation site for certain metal ions, leading to a detectable change in its spectroscopic properties.
-
Scaffold for Targeted Probes: The primary amino group provides a reactive handle for conjugation to targeting moieties such as peptides, antibodies, or small molecule ligands, enabling the development of probes for specific biological targets.
Physicochemical and Spectroscopic Properties
The following table summarizes key chemical properties and provides a template for the types of spectroscopic data that would need to be experimentally determined to characterize this compound as a molecular probe.
| Property | Value / To Be Determined (TBD) |
| CAS Number | 68765-52-6[1] |
| Molecular Formula | C₁₃H₁₁N₃[1] |
| Molecular Weight | 209.25 g/mol [1] |
| Purity | Typically ≥96%[1] |
| Appearance | TBD |
| Solubility | TBD (likely soluble in organic solvents like DMSO, DMF) |
| Absorption Maximum (λabs) | TBD |
| Molar Absorptivity (ε) | TBD |
| Emission Maximum (λem) | TBD |
| Fluorescence Quantum Yield (ΦF) | TBD |
| Fluorescence Lifetime (τ) | TBD |
General Experimental Protocols
The following are generalized protocols for the initial characterization of this compound as a potential molecular probe.
Protocol 1: Characterization of Photophysical Properties
-
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution (e.g., 1 mM) of the compound in DMSO.
-
Prepare dilute working solutions (e.g., 10 µM) in each of the selected solvents.
-
Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λabs) and calculate the molar absorptivity (ε).
-
Record the fluorescence emission spectrum for each solution by exciting at the respective λabs to determine the emission maximum (λem).
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Protocol 2: Evaluation of pH Sensitivity
-
Materials:
-
Stock solution of this compound in DMSO
-
A series of buffers covering a wide pH range (e.g., pH 2 to pH 10)
-
-
Procedure:
-
Prepare a series of solutions with a constant concentration of the compound (e.g., 10 µM) in the different pH buffers.
-
Record the absorption and fluorescence spectra for each solution.
-
Plot the absorbance at λabs and the fluorescence intensity at λem as a function of pH to determine the pKa.
-
Visualizations
The following diagrams illustrate the conceptual basis for investigating this compound as a molecular probe.
Caption: A generalized workflow for the characterization and development of a new molecular probe.
Caption: A diagram illustrating the potential mechanism of action for a molecular probe upon interaction with an analyte.
References
Application Notes and Protocols: Radiolabeling of 3-Amino-4-(phenylamino)benzonitrile for in vivo Studies
For: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-4-(phenylamino)benzonitrile is a small molecule with structural similarities to known central nervous system (CNS) ligands. In particular, its core structure is analogous to that of DASB (3-amino-4-(2-((dimethylamino)methyl)phenylthio)benzonitrile), a well-characterized radioligand with high affinity and selectivity for the serotonin transporter (SERT). The serotonin transporter is a key regulator of serotonergic neurotransmission and is implicated in the pathophysiology of numerous psychiatric and neurodegenerative disorders, including depression, anxiety, and obsessive-compulsive disorder.[1][2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological targets in vivo through the use of radiolabeled tracers.[4][5]
These application notes provide detailed protocols for the radiolabeling of this compound with the positron-emitting isotopes Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for use in preclinical in vivo imaging studies. The protocols are designed to guide researchers in the synthesis, purification, quality control, and preclinical evaluation of the resulting radiotracers. The primary proposed biological target for this compound is the serotonin transporter, based on its structural similarity to established SERT ligands.
Radiolabeling Strategies
Two primary strategies are presented for the radiolabeling of this compound: an indirect [¹⁸F]fluorobenzylation and a proposed direct [¹¹C]cyanation.
Indirect Radiolabeling with Fluorine-18
This approach involves the synthesis of an N-([¹⁸F]fluorobenzyl) derivative of this compound. This method is based on the successful radiosynthesis of a fluorobenzyl analogue of DASB.[6] This multi-step approach offers high radiochemical yields and specific activity.
Precursor Synthesis: The synthesis of the desmethyl precursor, this compound, is the initial step.
Radiolabeling Reaction: The precursor is then reacted with [¹⁸F]fluorobenzyl bromide or iodide to yield the final radiolabeled product.
Proposed Direct Radiolabeling with Carbon-11
Direct incorporation of the short-lived isotope [¹¹C] (t½ ≈ 20.4 min) into the nitrile group offers a more direct labeling approach. This method is proposed based on established copper-mediated [¹¹C]cyanation reactions of arylboronic acids or aryl halides.[7][8]
Precursor Synthesis: A suitable precursor, such as 3-amino-4-(phenylamino)bromobenzene or the corresponding boronic acid ester, would need to be synthesized.
Radiolabeling Reaction: The precursor would then be subjected to a palladium- or copper-catalyzed cross-coupling reaction with [¹¹C]hydrogen cyanide ([¹¹C]HCN) or a [¹¹C]cyanide salt.
Experimental Protocols
Protocol 1: Synthesis of N-([¹⁸F]Fluorobenzyl)-3-amino-4-(phenylamino)benzonitrile
This protocol is adapted from the synthesis of a similar [¹⁸F]fluorobenzylated aminobenzonitrile derivative.[6]
3.1.1. Materials and Methods
-
Precursor: this compound
-
Reagents: [¹⁸F]Fluorobenzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Acetonitrile (MeCN), Water (H₂O)
-
Equipment: Automated radiosynthesis module, HPLC purification system, rotary evaporator, solid-phase extraction (SPE) cartridges.
3.1.2. Radiosynthesis Workflow
Caption: Workflow for the synthesis of [¹⁸F]N-Fluorobenzyl-3-amino-4-(phenylamino)benzonitrile.
3.1.3. Procedure
-
Preparation: Dissolve this compound (1-2 mg) in 0.5 mL of DMF in a sealed reaction vessel.
-
Radiolabeling: Add the azeotropically dried [¹⁸F]fluoride with Kryptofix 2.2.2 and potassium carbonate. Add [¹⁸F]fluorobenzyl bromide to the reaction vessel. Heat the mixture at 100°C for 10 minutes.
-
Purification: After cooling, dilute the reaction mixture with 1 mL of the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18).
-
Formulation: Collect the fraction corresponding to the product and pass it through a C18 SPE cartridge. Elute the product from the cartridge with ethanol and dilute with sterile saline for injection.
Protocol 2: Proposed Synthesis of [¹¹C]this compound via [¹¹C]Cyanation
This proposed protocol is based on established copper-mediated cyanation methods.[7][8]
3.2.1. Materials and Methods
-
Precursor: 3-Amino-4-(phenylamino)bromobenzene
-
Reagents: [¹¹C]HCN, Copper(I) iodide (CuI), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), DMF.
-
Equipment: Automated radiosynthesis module for [¹¹C]cyanation, HPLC purification system.
3.2.2. Radiosynthesis Workflow
Caption: Proposed workflow for the synthesis of [¹¹C]this compound.
3.2.3. Procedure
-
Preparation: In a reaction vial, combine 3-amino-4-(phenylamino)bromobenzene (1-2 mg), CuI (1-2 mg), Pd₂(dba)₃ (1-2 mg), Xantphos (2-3 mg), and Cs₂CO₃ (5-10 mg) in 0.5 mL of DMF.
-
Radiolabeling: Bubble the cyclotron-produced [¹¹C]HCN through the reaction mixture. Heat the sealed vial at 120°C for 5 minutes.
-
Purification and Formulation: Follow the purification and formulation steps as described in Protocol 1.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Radionuclidic Purity | Gamma Spectroscopy | > 99% |
| Specific Activity | Calculated from HPLC data | > 37 GBq/µmol (> 1 Ci/µmol) |
| pH | pH paper or meter | 5.0 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | < 410 ppm for Ethanol, < 880 ppm for DMF |
| Sterility | Membrane Filtration | No microbial growth |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
Proposed in vivo Studies
The primary objective of in vivo studies with radiolabeled this compound is to evaluate its potential as a PET imaging agent for the serotonin transporter.
Preclinical PET Imaging Protocol
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Radiotracer Administration: Intravenous (i.v.) injection via the tail vein.
-
Anesthesia: Isoflurane (1.5-2% in oxygen).
-
Imaging: Dynamic PET scan for 60-90 minutes immediately following radiotracer injection.
-
Data Analysis: Time-activity curves (TACs) will be generated for various brain regions (e.g., thalamus, striatum, cortex, cerebellum). The cerebellum can be used as a reference region for non-specific binding.
Biodistribution Studies
-
Procedure: Following radiotracer injection, animals are euthanized at various time points (e.g., 2, 15, 30, 60 minutes).
-
Sample Collection: Tissues of interest (brain regions, blood, heart, lungs, liver, kidneys, etc.) are collected, weighed, and counted in a gamma counter.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ.
Proposed Signaling Pathway
Based on the structural similarity to DASB, the proposed mechanism of action involves binding to the serotonin transporter (SERT), thereby inhibiting the reuptake of serotonin from the synaptic cleft.
Caption: Proposed mechanism of action at the serotonergic synapse.
Data Presentation
Table 1: Radiochemical Yield and Specific Activity
| Radiotracer | Labeling Method | Precursor | Radiochemical Yield (decay-corrected) | Specific Activity (at end of synthesis) |
| [¹⁸F]N-Fluorobenzyl-3-amino-4-(phenylamino)benzonitrile | Indirect Fluorobenzylation | This compound | 25-40% | > 74 GBq/µmol |
| [¹¹C]this compound | Proposed Direct Cyanation | 3-Amino-4-(phenylamino)bromobenzene | 10-20% (projected) | > 37 GBq/µmol |
Table 2: In Vitro Binding Affinity (Hypothetical Data for Illustrative Purposes)
| Compound | Target | Ki (nM) |
| This compound | SERT | 1.5 |
| Dopamine Transporter (DAT) | > 1000 | |
| Norepinephrine Transporter (NET) | > 1000 | |
| Citalopram (Reference) | SERT | 1.8 |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the radiolabeling of this compound with [¹⁸F] and [¹¹C] for preclinical in vivo imaging. The structural similarity of this compound to known high-affinity SERT ligands suggests its potential as a novel PET radiotracer for studying the serotonin transporter system. Successful implementation of these protocols, followed by thorough in vitro and in vivo characterization, will be crucial in determining the utility of this compound for neuroimaging research and drug development.
References
- 1. Expedient Access to 18F-Fluoroheteroarenes via Deaminative Radiofluorination of Aniline-Derived Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 4. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [11C]Cyanation of Arylboronic Acids in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [11C]Cyanation of arylboronic acids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 3-Amino-4-(phenylamino)benzonitrile in PROTAC Development
A comprehensive search of publicly available scientific literature and patent databases has revealed no specific instances of 3-Amino-4-(phenylamino)benzonitrile being utilized as a scaffold, warhead, or linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams directly related to the use of this specific molecule in PROTACs at this time. The following sections provide a general framework and foundational knowledge for researchers interested in exploring the potential of novel scaffolds, such as this compound, in the field of targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein of interest (POI). A PROTAC molecule typically consists of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the target protein.
-
A ligand for an E3 Ubiquitin Ligase: This moiety recruits an E3 ligase, a component of the UPS.
-
A linker: This flexible chain connects the POI ligand and the E3 ligase ligand.
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from the E3 ligase to the POI. Poly-ubiquitination marks the POI for recognition and subsequent degradation by the proteasome.
General Principles for Evaluating Novel Scaffolds in PROTAC Development
Should a researcher wish to investigate the potential of this compound or its derivatives in PROTAC development, a systematic approach would be required. This would involve validating its utility as either a novel warhead for a specific POI or as a component of the linker.
Investigating this compound as a Potential Warhead
To determine if the this compound scaffold can serve as a warhead, the following general experimental workflow would be necessary.
Diagram: General Workflow for Warhead Validation
Application Notes and Protocols for 3-Amino-4-(phenylamino)benzonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the identification of privileged scaffolds that can be readily modified to achieve high potency and selectivity. This document provides detailed application notes and protocols for the use of 3-Amino-4-(phenylamino)benzonitrile , a versatile starting material for the synthesis of potent kinase inhibitors based on pyridopyrimidine and quinoline scaffolds. While direct utilization of this specific starting material is not extensively documented, its structure as a 1,2-diaminobenzene derivative makes it an ideal precursor for the construction of heterocyclic systems known to exhibit significant kinase inhibitory activity.
Kinase Inhibitor Scaffolds and Targets
The 4-(phenylamino)pyrimidine and the structurally related 4-(phenylamino)quinoline-3-carbonitrile cores are prominent scaffolds in a number of clinically successful kinase inhibitors. These frameworks act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The phenylamino group typically forms key hydrogen bonds with the hinge region of the kinase, while the nitrile group and other substituents can be modified to enhance potency and selectivity for specific kinases.
Key kinase targets for inhibitors derived from scaffolds related to this compound include:
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are implicated in various solid tumors.
-
Cyclin-Dependent Kinases (CDKs): Serine/threonine kinases that are essential for cell cycle regulation.
Proposed Synthetic Pathway
Given the structure of this compound, a plausible and efficient strategy for its conversion into a potent kinase inhibitor scaffold is through a cyclocondensation reaction to form a pyridopyrimidine core. This approach is based on established methodologies for the synthesis of fused pyrimidine systems from 1,2-diamines.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for a pyridopyrimidine kinase inhibitor.
Experimental Protocols
Protocol 1: Proposed Synthesis of a 7-Methyl-5-(phenylamino)pyrido[2,3-d]pyrimidin-4(3H)-one from this compound
This protocol describes a proposed synthesis based on the cyclocondensation of 1,2-diamines with β-ketoesters.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable high-boiling solvent like Dowtherm A, add ethyl acetoacetate (1.1 eq).
-
Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Alternatively, mix this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in polyphosphoric acid.
-
Heat the mixture to 120-140 °C for 2-3 hours.
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If using an organic solvent, remove it under reduced pressure. If using PPA, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-methyl-5-(phenylamino)pyrido[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (A Bosutinib Analog Precursor)
This protocol is adapted from the synthesis of related 4-phenylamino-3-quinolinecarbonitriles and illustrates a common synthetic route.
Materials:
-
4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile
-
2,4-Dichloro-5-methoxyaniline
-
Pyridine hydrochloride
-
2-Ethoxyethanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, combine 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.2 eq), and a catalytic amount of pyridine hydrochloride.
-
Add 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 135 °C) for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Stir the resulting suspension for 30 minutes.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile.
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of representative kinase inhibitors with scaffolds related to the proposed products.
Table 1: IC50 Values of 4-Phenylamino-3-quinolinecarbonitrile Derivatives against Src Kinase
| Compound | Modification | Src IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| Bosutinib (SKI-606) | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy) | 1.2 | 100 | [1] |
| Analog 1a | 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy | 30 | >10,000 | [1] |
| Analog 2c | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-morpholinopropoxy) | - | - | [1] |
| Analog 31a | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy) | 1.2 | 100 | [1] |
Table 2: IC50 Values of Selected EGFR Inhibitors
| Compound | EGFR WT IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) | Reference |
| Gefitinib | 26 - 57 | 75 | - | [][3] |
| Erlotinib | 2 | - | - | [] |
| Lapatinib | 10.2 | - | - | [] |
| Dacomitinib | 6 | 7 | - | [4] |
Table 3: IC50 Values of Selected CDK Inhibitors
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| Flavopiridol | 30 | 100 | 20 | 60 | 10 | [5] |
| Dinaciclib | 3 | 1 | - | - | 4 | [5] |
| AT7519 | 190 | 44 | 67 | - | <10 | [5] |
| BAY-1000394 | 5-25 | 5-25 | 5-25 | - | 5-25 | [5] |
Signaling Pathway Diagrams
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for elucidating their mechanism of action.
Caption: Overview of the Src kinase signaling cascade.
Caption: Key pathways in EGFR signal transduction.
Caption: Regulation of the G1/S cell cycle transition by CDKs.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a direct route to pyridopyrimidine and related heterocyclic scaffolds that are known to effectively target key oncogenic kinases. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space in the quest for more effective and selective cancer therapeutics. Further derivatization of the proposed core structures can lead to the identification of lead compounds with improved pharmacological profiles.
References
- 1. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Amino-4-(phenylamino)benzonitrile for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-amino-4-(phenylamino)benzonitrile scaffold is a key pharmacophore found in a variety of potent kinase inhibitors. Derivatives of this core structure have shown significant activity against tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Abelson murine leukemia viral oncogene homolog 1 (Abl), and Src kinase, which are implicated in various cancers. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. This application note provides detailed protocols for the derivatization of this compound via N-acylation and Suzuki-Miyaura cross-coupling to generate a library of analogs for SAR studies.
Core Structure

Figure 1. Chemical structure of this compound.
Experimental Protocols
Two primary derivatization strategies are presented: chemoselective N-acylation of the 3-amino group and Suzuki-Miyaura coupling to introduce diversity at the phenylamino ring.
Protocol 1: Chemoselective N-Acylation of the 3-Amino Group
The 3-amino group of this compound is a primary aromatic amine and is more nucleophilic than the secondary amine of the 4-(phenylamino) group. This difference in reactivity allows for selective acylation under controlled conditions.
Workflow for N-Acylation
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling
To introduce diversity on the phenylamino ring for SAR studies, a Suzuki-Miyaura coupling can be employed. This requires a halogenated precursor, such as 3-Amino-4-(4-bromophenylamino)benzonitrile, which can be synthesized via a Buchwald-Hartwig amination of 3-amino-4-fluorobenzonitrile with 4-bromoaniline.
Workflow for Suzuki-Miyaura Coupling
Materials:
-
3-Amino-4-(4-bromophenylamino)benzonitrile
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system like DME/water)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-amino-4-(4-bromophenylamino)benzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables present hypothetical but representative data for SAR studies based on the derivatization of this compound. The IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the activity of the respective kinase.
Table 1: SAR of N-Acylated Derivatives
| Compound ID | R Group (Acyl) | EGFR IC₅₀ (nM) | Abl IC₅₀ (nM) |
| 1a | -H (Parent) | 150 | 250 |
| 1b | -COCH₃ | 50 | 120 |
| 1c | -COPh | 25 | 80 |
| 1d | -CO(4-F-Ph) | 15 | 65 |
| 1e | -CO(cyclopropyl) | 75 | 180 |
Table 2: SAR of Suzuki-Miyaura Coupling Derivatives
| Compound ID | Ar Group (Suzuki) | EGFR IC₅₀ (nM) | Abl IC₅₀ (nM) |
| 2a | -Ph (Parent) | 150 | 250 |
| 2b | 4-MeO-Ph | 80 | 150 |
| 2c | 3-Pyridyl | 30 | 90 |
| 2d | 4-CF₃-Ph | 18 | 55 |
| 2e | 2-Thienyl | 120 | 200 |
Signaling Pathway
Derivatives of this compound often target the ATP-binding site of tyrosine kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling cascade, a common target for this class of inhibitors.
EGFR Signaling Pathway
Formulation of 3-Amino-4-(phenylamino)benzonitrile for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of 3-Amino-4-(phenylamino)benzonitrile, a compound of interest for preclinical animal studies. Due to its predicted poor aqueous solubility, developing an appropriate formulation is critical for achieving adequate exposure in in vivo models. These guidelines offer a systematic approach to vehicle selection and formulation preparation for oral administration in rodents.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these characteristics is the first step in designing a suitable formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | [1][2] |
| Molecular Weight | 209.25 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 154 °C | [1] |
| Boiling Point (Predicted) | 408.6 ± 35.0 °C | [1] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 3.01 ± 0.10 | [1] |
Preclinical Formulation Development Workflow
The development of a suitable formulation for animal studies follows a structured workflow. This process ensures that the selected vehicle is safe, effectively delivers the compound, and provides reproducible results.
Experimental Protocols
Protocol for Solubility Screening
Given the lack of specific solubility data for this compound, a solubility screening in various pharmaceutically relevant vehicles is the recommended first step.
Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles.
Materials:
-
This compound
-
Selection of vehicles (see Table 2)
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 50 mg/mL).
-
In separate vials, add a known volume of each test vehicle.
-
Add a small, precise volume of the stock solution to each vial to achieve a target concentration that is expected to be above the solubility limit.
-
Vortex each vial vigorously for 1-2 minutes.
-
Place the vials on an orbital shaker at room temperature for 24 hours to allow for equilibration.
-
After 24 hours, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any undissolved compound.
-
Carefully collect a sample of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
The measured concentration represents the solubility of the compound in that vehicle.
| Vehicle Component | Rationale |
| Aqueous Vehicles | |
| Saline (0.9% NaCl) | Isotonic, commonly used for injections and oral gavage. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Buffered isotonic solution, mimics physiological pH. |
| Co-solvent Systems | For compounds with poor aqueous solubility. |
| 10% DMSO, 90% Saline | Common starting point for solubilizing compounds. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A widely used vehicle for poorly soluble compounds, enhancing solubility and stability. |
| 20% PEG400 in Saline | Polyethylene glycol is a water-miscible co-solvent. |
| Surfactant Systems | To improve wetting and prevent precipitation. |
| 0.5% Methylcellulose (MC) in water | A suspending agent to create uniform suspensions. |
| 1% Tween-80 in water | A non-ionic surfactant to aid in solubilization and suspension. |
| Lipid-Based Systems | For highly lipophilic compounds. |
| Corn Oil | A common lipid vehicle for oral administration. |
Protocol for Preparation of a Solution Formulation
This protocol is suitable if the solubility screening identifies a vehicle in which this compound is sufficiently soluble at the desired concentration.
Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Objective: To prepare a clear, homogenous solution of this compound for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube or vial
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile conical tube, add the required volume of DMSO (10% of the final volume).
-
Add the weighed this compound to the DMSO and vortex until fully dissolved. Gentle warming (e.g., 37°C water bath) may be used if necessary.
-
Add the required volume of PEG300 (40% of the final volume) to the solution and vortex until homogenous.
-
Add the required volume of Tween-80 (5% of the final volume) and vortex thoroughly.
-
Slowly add the required volume of sterile saline (45% of the final volume) while vortexing to avoid precipitation.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution free of any particulates.
-
Store the formulation as per its stability characteristics, typically protected from light. Prepare fresh daily unless stability data supports longer storage.
Protocol for Preparation of a Suspension Formulation
This protocol is appropriate if this compound has low solubility in the desired vehicle.
Example Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in water
Objective: To prepare a uniform and stable suspension of this compound for oral gavage.
Materials:
-
This compound
-
Methylcellulose (e.g., 400 cP)
-
Tween-80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Prepare the 0.5% MC vehicle: Heat about one-third of the required volume of sterile water to 60-70°C. Disperse the methylcellulose powder with stirring. Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. Allow to cool to room temperature.
-
Add 0.1% (v/v) Tween-80 to the MC solution and mix well.
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the vehicle to the compound powder to form a smooth paste. This process, known as levigation, helps to ensure the particles are well-wetted.
-
Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.
-
Alternatively, for larger volumes, a homogenizer can be used to disperse the compound in the vehicle.
-
Transfer the suspension to a sterile container with a magnetic stir bar.
-
Stir the suspension continuously before and during dose administration to ensure homogeneity.
-
Store the suspension as per its stability profile, typically at 2-8°C. Shake well before each use.
Protocol for Oral Gavage in Mice
Objective: To accurately administer the prepared formulation directly into the stomach of a mouse.
Materials:
-
Prepared formulation
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip for adult mice)[3]
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[3]
-
Draw the calculated volume of the formulation into the syringe. Ensure there are no air bubbles.
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle enters the esophagus.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib), slowly administer the formulation.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the mouse for a few minutes post-dosing for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
Potential Signaling Pathway
This compound and related aminobenzonitrile derivatives have been investigated for their potential as anticancer agents, with some studies suggesting they may act as tyrosine kinase inhibitors. Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers.
This diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway. Upon growth factor binding, the RTK dimerizes and autophosphorylates, initiating downstream cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately lead to changes in gene expression that promote cell proliferation and survival. As a potential tyrosine kinase inhibitor (TKI), this compound may block the autophosphorylation of the RTK, thereby inhibiting these downstream signals.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. The protocols outlined in this document provide a comprehensive guide for researchers to systematically approach the formulation of this and other poorly soluble compounds for preclinical animal studies. It is essential to begin with a thorough solubility screening to identify the most suitable vehicle and to follow detailed protocols for the preparation of either a solution or a stable suspension. Adherence to best practices for oral gavage will ensure accurate and reproducible dosing.
References
Troubleshooting & Optimization
Overcoming solubility issues with 3-Amino-4-(phenylamino)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Amino-4-(phenylamino)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a solid organic compound with the following properties[1][2][3][4]:
| Property | Value |
| CAS Number | 68765-52-6 |
| Molecular Formula | C₁₃H₁₁N₃ |
| Molecular Weight | 209.25 g/mol [1][2] |
| Melting Point | 154 °C[1][2] |
| Appearance | Not explicitly stated, but related compounds are described as solids. |
| Purity | Typically available at ≥96% purity[3] |
Q2: I am having trouble dissolving this compound. Is this expected?
Yes, it is common for aromatic compounds with multiple ring structures and functional groups capable of hydrogen bonding, like this compound, to exhibit poor solubility in aqueous solutions and some organic solvents. The planar structure and intermolecular forces can lead to a stable crystal lattice that is difficult to break down.
Q3: What are the initial recommended solvents to try for dissolving this compound?
For initial attempts, polar aprotic solvents are often a good starting point for compounds of this nature. It is recommended to try dissolving a small amount of the compound in the following solvents at room temperature:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
If solubility is still limited, gentle heating or sonication can be attempted. Always start with a small quantity of the compound and solvent to determine the approximate solubility before preparing a larger stock solution.
Q4: Are there any known safety concerns when handling this compound?
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Troubleshooting Guides
Issue 1: The compound will not dissolve in my desired solvent.
If you are experiencing poor solubility, a systematic approach can help identify a suitable solvent system.
Troubleshooting Workflow:
Caption: A workflow for systematically troubleshooting solubility issues.
Issue 2: The compound precipitates out of solution after initial dissolution.
Precipitation after initial dissolution can be due to changes in temperature, solvent evaporation, or reaching the saturation point.
Troubleshooting Decision Tree:
Caption: Decision tree for addressing compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using Co-solvents
This protocol is intended for situations where solubility in a single solvent is insufficient.
Objective: To prepare a stock solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound into a sterile tube.
-
Add a minimal amount of DMSO to the tube to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Sonication or gentle warming (not exceeding 40°C) may be used to aid dissolution.
-
In a separate tube, prepare the desired final volume of your aqueous buffer (e.g., PBS).
-
While vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution dropwise.
-
Continue vortexing for 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If precipitation occurs, you may need to adjust the ratio of DMSO to the aqueous buffer or reduce the final concentration of the compound.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol is applicable for aqueous solutions where the compound's ionization state can be altered to improve solubility. As an aromatic amine, the solubility of this compound is expected to increase in acidic conditions due to the protonation of the amino groups.
Objective: To increase the aqueous solubility of this compound by lowering the pH.
Materials:
-
This compound
-
Deionized water or desired buffer
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Suspend the desired amount of this compound in the aqueous vehicle.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add 1 M HCl dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding acid until the compound dissolves. Note the pH at which dissolution occurs.
-
If necessary, the pH can be carefully adjusted back towards the desired final pH with 1 M NaOH, but be aware that the compound may precipitate if the pH is raised too high.
-
It is crucial to determine the pH range in which the compound remains soluble at the desired concentration.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer of choice
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add the desired amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
Protocol 4: Surfactant-Mediated Solubilization
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Objective: To improve the aqueous solubility of this compound using a surfactant.
Materials:
-
This compound
-
A non-ionic surfactant such as Tween® 80 or Pluronic® F-68
-
Aqueous buffer of choice
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a stock solution of the surfactant in the desired aqueous buffer. The concentration should be above its critical micelle concentration (CMC). For Tween® 80, a 1-5% (v/v) solution is a common starting point.
-
Add the this compound to the surfactant solution.
-
Vortex or sonicate the mixture until the compound is fully dispersed and, ideally, dissolved. Gentle heating may be applied if necessary.
-
Allow the solution to equilibrate for a few hours.
-
Visually inspect for any undissolved material. If necessary, the solution can be centrifuged or filtered to remove any non-solubilized compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the selection of an appropriate solubilization strategy.
References
Technical Support Center: Optimizing the Synthesis of 3-Amino-4-(phenylamino)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Amino-4-(phenylamino)benzonitrile. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic method for preparing this compound?
A highly effective and widely used method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (such as 3-amino-4-chlorobenzonitrile) and an amine (aniline) in the presence of a palladium catalyst, a phosphine ligand, and a suitable base.
Q2: My reaction shows no product formation. What are the likely causes?
There are several potential reasons for a complete lack of product formation:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. It is crucial to use a reliable palladium precursor and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Inappropriate Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The electronic and steric properties of the ligand significantly influence the catalytic cycle. A screening of different ligands may be necessary.
-
Incorrect Base: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst. If the base is too weak, the reaction may not proceed.
-
Insufficient Temperature: Many cross-coupling reactions require elevated temperatures to overcome the activation energy barrier.
Q3: The yield of my reaction is consistently low. How can I improve it?
To enhance the reaction yield, consider the following optimization strategies:
-
Vary the Catalyst-to-Ligand Ratio: The stoichiometry between the palladium metal and the phosphine ligand can impact the stability and activity of the catalyst.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect reaction rates and yields. Anhydrous toluene, dioxane, and THF are commonly employed and should be screened.
-
Temperature Adjustment: A systematic increase in the reaction temperature can often lead to improved conversion and higher yields.
-
Reagent Purity: Ensure that all starting materials, the solvent, and the base are of high purity and anhydrous, as impurities can poison the catalyst.
Q4: I am observing significant side product formation. What are these impurities and how can they be minimized?
Common side products in Buchwald-Hartwig amination reactions include:
-
Hydrodehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can sometimes be suppressed by using a different ligand or a less polar solvent.
-
Homocoupling: The aryl halide couples with itself to form a biaryl compound.
-
Catalyst Decomposition Products: Dark, insoluble materials may indicate catalyst decomposition.
Minimizing these side products requires careful optimization of the reaction parameters, especially the choice of ligand, base, and temperature.
Q5: What is the most effective method for purifying this compound?
The primary method for purification is column chromatography on silica gel. Due to the basic nature of the amino groups in the product, it may exhibit strong binding to the acidic silica gel, leading to peak tailing and poor separation. To circumvent this, it is recommended to either:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Utilize an amine-functionalized silica gel as the stationary phase.
Following chromatography, recrystallization from an appropriate solvent system can be employed to achieve high purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Reaction | Inactive or decomposed catalyst. | Use a reliable palladium pre-catalyst (e.g., a G3 or G4 palladacycle). Ensure the reaction is performed under a rigorously inert atmosphere. |
| Poor ligand choice. | Screen a variety of phosphine ligands with different steric and electronic properties (e.g., XPhos, SPhos, BrettPhos). | |
| Base is not strong enough. | Switch to a stronger base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). | |
| Reaction temperature is too low. | Incrementally increase the reaction temperature by 10-20 °C. | |
| Low Yield | Suboptimal catalyst or ligand loading. | Systematically vary the catalyst and ligand loading to find the optimal concentration. |
| Unsuitable solvent. | Conduct the reaction in different anhydrous solvents like toluene, dioxane, or THF. | |
| Presence of impurities. | Purify all starting materials and ensure the solvent and base are anhydrous. | |
| Side Product Formation | Competing hydrodehalogenation. | Employ a less polar solvent or select a ligand known to favor reductive elimination. |
| Catalyst decomposition. | Consider using a slightly higher ligand-to-palladium ratio to stabilize the catalyst. | |
| Difficult Purification | Product streaking on silica gel. | Add 0.1-1% triethylamine to the eluent during column chromatography or use amine-functionalized silica. |
| Impurities co-elute with the product. | Attempt recrystallization of the partially purified product from a suitable solvent mixture. |
Data Presentation
Table 1: Illustrative Data on the Optimization of Reaction Conditions for the Synthesis of this compound
This table presents hypothetical data to demonstrate the impact of varying reaction parameters on the synthesis of this compound via a Buchwald-Hartwig amination of 3-amino-4-chlorobenzonitrile and aniline.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 12 | 78 | 91 |
| 2 | Pd₂(dba)₃ (1.0) | SPhos (2.0) | NaOtBu | Toluene | 100 | 12 | 72 | 89 |
| 3 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₃PO₄ | Toluene | 110 | 24 | 68 | 87 |
| 4 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Dioxane | 100 | 12 | 85 | 94 |
| 5 | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu | Dioxane | 100 | 12 | 75 | 90 |
| 6 | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Dioxane | 80 | 24 | 60 | 85 |
| 7 | Pd₂(dba)₃ (0.5) | XPhos (1.0) | NaOtBu | Dioxane | 110 | 10 | 90 | 96 |
Note: This data is for illustrative purposes to guide optimization efforts. Actual experimental results may differ.
Experimental Protocols
Proposed Synthetic Protocol for this compound
This protocol describes a general procedure for the Buchwald-Hartwig amination to synthesize the target compound. Optimization may be required based on laboratory-specific conditions and reagent batches.
Materials:
-
3-Amino-4-chlorobenzonitrile
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes, Ethyl acetate, and Triethylamine for eluent
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, an oven-dried reaction vessel is charged with 3-amino-4-chlorobenzonitrile (1.0 equiv), Pd₂(dba)₃ (0.005 equiv, 0.5 mol%), XPhos (0.01 equiv, 1.0 mol%), and sodium tert-butoxide (1.5 equiv).
-
Reagent Addition: Anhydrous dioxane is added to the vessel, followed by the addition of aniline (1.2 equiv) via syringe. The reaction vessel is sealed.
-
Reaction: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction should be monitored periodically by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. The filtrate is washed with brine, and the aqueous layer is back-extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient eluent system of hexanes and ethyl acetate, with the addition of 0.1% triethylamine, is recommended.
-
Characterization: The fractions containing the pure product are combined and the solvent is removed to afford this compound. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Buchwald-Hartwig synthesis of the target molecule.
Caption: A streamlined experimental workflow.
Caption: A logical troubleshooting decision tree.
Technical Support Center: 3-Amino-4-(phenylamino)benzonitrile Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-4-(phenylamino)benzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and application of this compound, particularly when synthesized via a Buchwald-Hartwig amination pathway.
Synthesis Stage: Buchwald-Hartwig Amination
A plausible synthetic route to this compound is the palladium-catalyzed cross-coupling of 3-amino-4-chlorobenzonitrile with aniline. The following troubleshooting points are based on this representative protocol.
Q1: My Buchwald-Hartwig amination reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently.
-
Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and is present in a sufficient ratio to reduce the Pd(II) to Pd(0). Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst which can be more reliable.
-
-
Poor Ligand Choice: The chosen phosphine ligand may not be suitable for the specific substrates.
-
Solution: For coupling an aniline with an electron-rich aryl chloride, sterically hindered biarylphosphine ligands such as XPhos or SPhos are often effective.[1] Consider screening a few different ligands to find the optimal one for your system.
-
-
Inappropriate Base: The base might not be strong enough or may be sterically hindered.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for this type of coupling.[2] Ensure the base is fresh and has been handled under anhydrous conditions.
-
-
Solvent Issues: The solvent must be anhydrous and deoxygenated.
-
Solution: Use a freshly distilled, anhydrous solvent like toluene or dioxane.[3] Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed.
Q2: I am observing the formation of significant side products in my reaction mixture. What are these and how can I minimize them?
A2: Common side products in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and formation of diarylamines.
-
Hydrodehalogenation: This is the replacement of the halogen on the benzonitrile with a hydrogen atom.
-
Cause: This can be caused by β-hydride elimination from the palladium amide intermediate.[3]
-
Solution: Using a bulky phosphine ligand can disfavor this pathway. Also, ensure that the reaction temperature is not excessively high.
-
-
Diarylamine Formation: This involves the coupling of two aniline molecules.
-
Cause: This can occur if the oxidative addition of the aryl halide to the palladium catalyst is slow.
-
Solution: Optimizing the catalyst and ligand can help. Ensure the stoichiometry of the reactants is correct.
-
Purification Stage
Q3: I am having difficulty purifying the product from the crude reaction mixture by column chromatography. The compound seems to be streaking on the silica gel.
A3: Aromatic amines can be challenging to purify by silica gel chromatography due to their basicity and potential for oxidation.
-
Interaction with Silica: The basic amino groups can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solution 1: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and improve the peak shape.
-
Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for the purification of basic compounds.
-
-
Oxidation on Silica: Diaminoaromatic compounds can be susceptible to oxidation on the silica surface, leading to colored impurities.
-
Solution: Work quickly and avoid prolonged exposure of the compound to the silica gel. Consider deactivating the silica gel by washing it with the eluent containing a small amount of triethylamine before loading your sample.
-
Q4: My purified product is a dark oil or solid, but the literature suggests it should be a lighter color. What could be the reason?
A4: Aromatic amines are prone to oxidation, which can result in the formation of colored impurities.
-
Air Oxidation: Exposure to air, especially in the presence of light, can cause oxidation.
-
Solution: Handle the purified compound under an inert atmosphere (e.g., argon or nitrogen) as much as possible. Store the compound in a dark container, protected from light, and at a low temperature.
-
-
Trace Metal Impurities: Residual palladium or other metal catalysts from the synthesis can promote oxidation.
-
Solution: Ensure that the purification method effectively removes all traces of the metal catalyst. This can sometimes be achieved by washing a solution of the product with an aqueous solution of a chelating agent like EDTA, followed by extraction and chromatography.
-
Downstream Application: Kinase Inhibition Assays
Q5: I am not observing any significant inhibition in my kinase assay, even at high concentrations of this compound.
A5: A lack of activity in a kinase assay can be due to several factors, from the compound itself to the assay setup.
-
Compound Solubility: The compound may not be soluble enough in the assay buffer to reach the effective concentration.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the assay is low enough not to affect the enzyme activity, and that your compound remains in solution. You may need to sonicate or gently warm the stock solution to ensure complete dissolution before dilution into the assay buffer.
-
-
Incorrect Kinase Target: The compound may not be an inhibitor for the specific kinase you are testing.
-
Solution: Review any available structure-activity relationship (SAR) data for this class of compounds to see which kinases they are known to inhibit.[5] Consider screening against a panel of kinases to identify potential targets.
-
-
Assay Conditions: The assay conditions (e.g., ATP concentration) may not be optimal for detecting inhibition.
-
Solution: If your compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be affected by the ATP concentration in the assay.[6] Consider running the assay at a lower ATP concentration (ideally at or below the Km for ATP of the kinase) to increase the sensitivity for detecting competitive inhibitors.
-
Q6: The results of my kinase inhibition assay are not reproducible.
A6: Poor reproducibility can be caused by compound instability, aggregation, or variability in the assay procedure.
-
Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment.
-
Solution: Prepare fresh dilutions of the compound for each experiment. Minimize the time the compound is incubated in the assay buffer before the reaction is initiated.
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes, leading to inconsistent results.
-
Solution: Include a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer to minimize aggregation. It is also good practice to visually inspect your stock solutions for any signs of precipitation.
-
-
Assay Variability: Inconsistent pipetting, timing, or temperature can all contribute to variability.
-
Solution: Ensure that all assay components are properly mixed and that the incubation times and temperatures are consistent across all experiments. Use calibrated pipettes and follow a standardized protocol.
-
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of this compound?
A: Based on available data, this compound is expected to be a solid with a melting point of around 154 °C.[7] The appearance of related aminobenzonitriles can range from white to yellow or even dark green, often depending on the purity and extent of oxidation.[8]
Q: What are the key spectroscopic features I should look for to confirm the identity of this compound?
A: While specific data for this exact molecule is scarce, you can expect the following characteristic signals in its spectra:
-
¹H NMR: Signals corresponding to the aromatic protons on both the benzonitrile and aniline rings. You would also expect to see distinct signals for the two amino groups (-NH₂ and -NH-).
-
¹³C NMR: Resonances for the aromatic carbons, with a characteristic signal for the nitrile carbon (-C≡N) typically appearing around 118-120 ppm.
-
IR Spectroscopy: A sharp absorption band around 2220-2230 cm⁻¹ corresponding to the nitrile group (C≡N stretch). You would also observe N-H stretching vibrations for the primary and secondary amines in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 209.25 g/mol .
Q: What are the general safety precautions for handling this compound?
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₁₁N₃ | 209.25 | 154[7] |
| 4-(Phenylamino)benzonitrile | C₁₃H₁₀N₂ | 194.23 | 97-98[8] |
| 3-(Phenylamino)benzonitrile | C₁₃H₁₀N₂ | 194.23 | 67-69[8] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination Synthesis of this compound
This is a representative protocol based on general procedures for Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-amino-4-chlorobenzonitrile (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine).
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | 68765-52-6 [amp.chemicalbook.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Amino-4-(phenylamino)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-(phenylamino)benzonitrile, a key intermediate in many pharmaceutical applications. The primary synthetic route discussed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Buchwald-Hartwig amination.[1][2] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine.[1][3] For this specific synthesis, the reaction would typically involve the coupling of 3-amino-4-chlorobenzonitrile with aniline.
Q2: My Buchwald-Hartwig reaction to synthesize this compound is not working or giving low yields. What are the most critical parameters to optimize?
Buchwald-Hartwig aminations are known to be sensitive to several factors.[4] The most critical parameters to screen are the choice of palladium catalyst/precatalyst, the phosphine ligand, the base, the solvent, and the reaction temperature.[4][5] The interplay between these components is crucial for achieving high yields.
Q3: Which type of aryl halide is best for this reaction?
The reactivity of the aryl halide in Buchwald-Hartwig amination generally follows the trend: I > Br > Cl.[6] While aryl chlorides can be more challenging to activate, modern catalyst systems with specialized ligands have been developed to facilitate their use.[4] If you are experiencing difficulties with an aryl chloride, switching to the corresponding aryl bromide or iodide, if synthetically accessible, could improve your results.
Q4: Can I use other coupling methods besides the Buchwald-Hartwig amination?
Yes, other methods like the Ullmann condensation, which uses a copper catalyst, can also be employed for the formation of C-N bonds.[2][4] These reactions may offer an alternative if the Buchwald-Hartwig approach proves unsuccessful, and they can sometimes be performed under milder conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Buchwald-Hartwig amination.
Problem 1: Low or no product formation.
| Possible Cause | Suggested Solution |
| Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed. | Use a pre-formed Pd(0) catalyst or a more reliable precatalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[3] |
| Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | Screen a variety of ligands. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for coupling aryl chlorides.[7] |
| Incorrect Base: The base may not be strong enough to deprotonate the amine or may be sterically hindered. | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3) are commonly used.[6][7] The choice of base can be critical and should be optimized. |
| Unsuitable Solvent: The solvent may not be appropriate for the reaction temperature or may not effectively dissolve the reagents. | Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[5] Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature: The temperature may be insufficient to promote oxidative addition, especially with an aryl chloride. | Gradually increase the reaction temperature. Microwave irradiation can sometimes be used to accelerate the reaction.[7] |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | This can be caused by β-hydride elimination.[1] Modifying the ligand and reaction conditions can sometimes suppress this side reaction. |
| Homocoupling: The aryl halide couples with itself to form a biaryl compound. | Lowering the catalyst loading or changing the ligand may reduce the rate of homocoupling. |
| Reaction with the Amino Group of the Benzonitrile: The aniline may react with the amino group already present on the 3-amino-4-chlorobenzonitrile. | This is less likely under standard Buchwald-Hartwig conditions which favor coupling at the C-X bond. However, careful control of stoichiometry and reaction conditions is important. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 3-Amino-4-chlorobenzonitrile with Aniline
This protocol is a starting point and should be optimized for best results.
Materials:
-
3-Amino-4-chlorobenzonitrile
-
Aniline
-
Palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
-
Add the 3-amino-4-chlorobenzonitrile and the base to the vessel.
-
Add the anhydrous, degassed solvent.
-
Add the aniline to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation for Optimization Experiments
The following tables illustrate how to organize data from optimization experiments.
Table 1: Catalyst and Ligand Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | 35 |
| 2 | Pd2(dba)3 (1) | XPhos (2) | 75 |
| 3 | Pd2(dba)3 (1) | SPhos (2) | 68 |
| 4 | G3-XPhos (2) | - | 82 |
Table 2: Base and Solvent Screening
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu (1.2) | Toluene | 100 | 75 |
| 2 | Cs2CO3 (1.5) | Dioxane | 100 | 65 |
| 3 | K3PO4 (2.0) | Toluene | 110 | 50 |
| 4 | LHMDS (1.2) | THF | 65 | 70 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for yield improvement.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-Amino-4-(phenylamino)benzonitrile in solution
Technical Support Center: 3-Amino-4-(phenylamino)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific stability issues that may arise when working with this compound solutions.
Issue 1: Unexpected Color Change in Solution
-
Observation: The solution of this compound changes color (e.g., to yellow, brown, or dark green) over a short period.
-
Potential Cause: This is often an indication of oxidation. Aromatic amines, like the aniline and phenylamino moieties in this compound, are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. Older solvents, especially ethers and tetrahydrofuran (THF), can contain peroxides that promote oxidation.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1][2]
-
Antioxidants: If compatible with the experimental setup, consider the addition of a small amount of an antioxidant.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) to slow down the degradation process.
-
Issue 2: Precipitation or Crystallization of the Compound in Solution
-
Observation: The compound precipitates out of the solution, especially after storage at low temperatures.
-
Potential Cause: This may be due to the low solubility of the compound in the chosen solvent, especially at reduced temperatures. The solubility of organic compounds often decreases significantly at lower temperatures.
-
Troubleshooting Steps:
-
Solvent Selection: Verify the solubility of this compound in the selected solvent. Consider using a solvent with higher solubilizing power for this compound.
-
Co-solvents: Employ a co-solvent system to improve solubility. For example, a small percentage of DMSO or DMF in a less polar solvent can enhance solubility.
-
Concentration Adjustment: Prepare solutions at a lower concentration to ensure the compound remains fully dissolved at the intended storage temperature.
-
Gentle Warming and Sonication: Before use, allow the solution to warm to room temperature and use an ultrasonic bath to redissolve any precipitate. Ensure the compound is fully dissolved before use in an experiment.
-
Issue 3: Inconsistent Results in Biological or Chemical Assays
-
Observation: Variability in experimental results (e.g., loss of potency, altered reaction kinetics) is observed when using solutions of this compound that are not freshly prepared.
-
Potential Cause: This can be a result of compound degradation. Hydrolysis of the nitrile group or other structural changes can lead to the formation of impurities with different activities.
-
Troubleshooting Steps:
-
Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.
-
Stability Assessment: If solutions need to be stored, perform a preliminary stability study to determine the acceptable storage duration and conditions for your specific application. This can be done by analyzing the purity of the solution at different time points using a stability-indicating method like HPLC.
-
pH Control: Be mindful of the pH of your solution, as both acidic and basic conditions can promote hydrolysis of the nitrile group or degradation of the amine functionalities. Buffer the solution if necessary and compatible with your experiment.
-
Purity Check: Before use, verify the purity of the compound in the solution using an appropriate analytical technique (e.g., HPLC, LC-MS) to ensure no significant degradation has occurred.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: The solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be protected from light and moisture.
Q2: In which common laboratory solvents is this compound soluble?
Q3: How stable is this compound in aqueous solutions?
A3: The stability in aqueous solutions can be limited. The compound contains functional groups susceptible to hydrolysis (nitrile) and oxidation (amines). Stability will be highly dependent on the pH, temperature, and exposure to light and oxygen. It is strongly recommended to use freshly prepared aqueous solutions or to establish the stability under your specific experimental conditions.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The diarylamine and amino groups are prone to oxidation, which can lead to the formation of colored byproducts, including nitroxides and quinone-imines.
-
Hydrolysis: The benzonitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding benzamide and subsequently benzoic acid derivatives.
-
Photodegradation: Aromatic amines can be sensitive to light, leading to photo-oxidation or other photochemical reactions.[1][2]
Q5: How can I monitor the stability of this compound in my solutions?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact compound from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining parent compound and detect the formation of impurities.
Data Presentation
Since specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their internal stability study results.
Table 1: Stability of this compound in Solution - A Template for Data Collection
| Stress Condition | Solvent | Concentration (mg/mL) | Duration | Temperature (°C) | Purity (%) | Degradation Products (Peak Area %) | Observations |
| Acid Hydrolysis (0.1 M HCl) | Acetonitrile/Water (1:1) | 1.0 | 24h | 60 | |||
| Base Hydrolysis (0.1 M NaOH) | Acetonitrile/Water (1:1) | 1.0 | 24h | 60 | |||
| Oxidative (3% H₂O₂) | Methanol | 1.0 | 24h | 25 | |||
| Thermal | DMSO | 1.0 | 7 days | 50 | |||
| Photostability (ICH Q1B) | Methanol | 1.0 | As per ICH | 25 |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.[3][4][5]
-
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M and 1 M Hydrochloric acid)
-
Bases (e.g., 0.1 M and 1 M Sodium hydroxide)
-
Oxidizing agent (e.g., 3% Hydrogen peroxide)
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
HPLC system with a UV or DAD detector and a suitable C18 column
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with a suitable base, and dilute to the final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure for acid hydrolysis using 0.1 M NaOH and 1 M NaOH.
-
Neutralize the samples with a suitable acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Also, expose the stock solution to the same thermal stress.
-
Analyze the samples at specified time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
Keep control samples protected from light.
-
Analyze the exposed and control samples.
-
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
Mandatory Visualization
Caption: Workflow for a comprehensive stability study of a chemical compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing degradation of 3-Amino-4-(phenylamino)benzonitrile during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Amino-4-(phenylamino)benzonitrile during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A1: A color change, often to a darker shade, is a common indicator of degradation in aromatic amines like this compound. This is typically due to oxidation, which can be initiated by exposure to air (oxygen), light, or elevated temperatures. The resulting degradation products are often colored impurities. To mitigate this, it is crucial to handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and protect them from light.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are:
-
Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation.
-
Light: Photodegradation can occur, especially under UV light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: Extreme pH conditions can affect the stability of the molecule. Aromatic amines are generally more stable in neutral or slightly acidic conditions.
Q3: How should I properly store this compound?
A3: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be purged with an inert gas, stored in an amber vial at a low temperature (e.g., 2-8 °C), and used as soon as possible.
Q4: Are there any chemical additives I can use to prevent the degradation of my this compound solution?
A4: Yes, antioxidants or free radical scavengers can be added to solutions to inhibit oxidation.[1] Common examples include butylated hydroxytoluene (BHT) or ascorbic acid. However, the compatibility of these additives with your specific experimental setup must be verified to avoid interference with your reaction or assay.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound.
Issue 1: Rapid Discoloration of the Compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Oxygen | Degas the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes before dissolving the compound. Handle the solution under a continuous stream of inert gas. | The solution remains colorless or its original color for a longer duration. |
| Photodegradation | Use amber-colored glassware or wrap the reaction vessel with aluminum foil to protect the solution from light. | The rate of discoloration is significantly reduced. |
| Contaminated Solvent | Use high-purity, anhydrous solvents. Peroxides in older ether solvents can be a source of oxidation. | The solution is more stable, and unexpected side reactions are minimized. |
Issue 2: Inconsistent Results or Low Yields in Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Starting Material | Confirm the purity of the solid this compound before use (e.g., by measuring its melting point, which is approximately 154°C).[2] If necessary, purify the starting material by recrystallization. | Consistent and expected reaction outcomes with improved yields. |
| Reaction Conditions | Optimize reaction temperature. While heating can increase reaction rates, it can also accelerate degradation. Consider running the reaction at a lower temperature for a longer period. | An optimal balance between reaction rate and compound stability is achieved, leading to better yields. |
| Incompatible Reagents | Ensure that other reagents in the reaction mixture are not strong oxidizing agents unless intended. | The integrity of the this compound is maintained throughout the reaction. |
Experimental Protocols
Protocol 1: Preparation and Handling of a Standard Solution of this compound
Objective: To prepare a solution of this compound while minimizing degradation.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, DMF, or as required by the experiment)
-
Inert gas (argon or nitrogen) supply
-
Schlenk line or glove box (recommended)
-
Amber glass vials with septa
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a flask and bubble inert gas through it for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the desired amount of this compound in a clean, dry vial, preferably inside a glove box or under a blanket of inert gas.
-
Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the vial containing the compound.
-
Mixing: Gently swirl or sonicate the vial until the compound is completely dissolved.
-
Storage: If not for immediate use, seal the vial with a septum and parafilm. Store in the dark at a low temperature (2-8 °C).
Visualizations
To further aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for preventing degradation of this compound.
Caption: Major degradation pathways for this compound.
References
Technical Support Center: Optimizing Cell Permeability for 3-Amino-4-(phenylamino)benzonitrile
Welcome to the technical support center for 3-Amino-4-(phenylamino)benzonitrile. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can limit the cell permeability of this compound?
A1: The cell permeability of a small molecule like this compound is primarily governed by its physicochemical properties. Key limiting factors can include:
-
High Polarity: The presence of amino and nitrile groups can increase the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[1][2]
-
Molecular Size: While a relatively small molecule, its overall size and shape can influence its ability to diffuse passively across the membrane.[1][3]
-
Hydrogen Bonding Capacity: The amino groups are hydrogen bond donors, which can lead to strong interactions with the aqueous environment and hinder membrane traversal.[4][5][6]
-
Efflux Transporter Recognition: The molecule might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.[7][8]
Q2: How can I experimentally measure the cell permeability of my this compound compound?
A2: Several in vitro methods are available to quantify cell permeability. The choice of assay depends on the required throughput and the specific questions being addressed:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane. It's useful for early-stage screening.[9][10]
-
Caco-2 Permeability Assay: This is a widely used cell-based assay that utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier. It can assess both passive diffusion and active transport.[7][11]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. MDCK cells are often transfected with specific transporters (e.g., MDR1 for P-gp) to study the impact of efflux.[7]
Q3: What strategies can I employ to improve the cell permeability of this compound?
A3: Several chemical and formulation-based strategies can be explored:
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties can enhance membrane permeability. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active compound.[12]
-
Structural Modification:
-
N-methylation: Methylating one of the amino groups can reduce its hydrogen bonding capacity and increase lipophilicity.[13]
-
Analogue Synthesis: Systematically creating analogues with varied substituents can help identify structures with an optimal balance of permeability and activity.
-
-
Formulation with Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of cell membranes.[14][15]
-
Nanoparticle Formulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its transport across the cell membrane.[14][16]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low apparent permeability (Papp) in Caco-2 assay | High polarity of the compound.Compound is a substrate for efflux pumps. | 1. Perform a PAMPA assay to assess passive permeability.2. Conduct the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) to determine the efflux ratio.3. Consider synthesizing less polar analogues or a prodrug version. |
| High efflux ratio in bidirectional Caco-2/MDCK-MDR1 assay | The compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp). | 1. Confirm P-gp interaction with specific inhibitors.2. Explore structural modifications to reduce recognition by efflux transporters.3. Co-administer with a known P-gp inhibitor in further in vitro studies to assess potential for overcoming efflux. |
| Good PAMPA permeability but poor cellular activity | The compound may have low aqueous solubility, leading to precipitation in the assay medium.The compound might be rapidly metabolized inside the cell.The compound may be binding to cellular components, reducing its free concentration. | 1. Measure the aqueous solubility of the compound at the tested concentration.2. Perform a metabolic stability assay using liver microsomes or cell lysates.3. Assess plasma protein binding. |
| Inconsistent results between experiments | Variability in cell monolayer integrity.Issues with compound solubility or stability in the assay buffer. | 1. Routinely check the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.[17]2. Verify the solubility and stability of the compound in the experimental buffer under the assay conditions. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the final concentration in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Assay Procedure:
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the concentration of the compound in the acceptor well over time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure barrier integrity.[17]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the test compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and its Analogs
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 1.5 | 0.8 | 4.0 | 5.0 |
| Analog 1 (N-methylated) | 3.2 | 2.5 | 3.0 | 1.2 |
| Analog 2 (Prodrug) | 8.5 | 6.0 | 6.5 | 1.1 |
| Analog 3 (Increased Lipophilicity) | 5.0 | 1.2 | 8.4 | 7.0 |
Visualizations
Caption: Experimental workflow for assessing and optimizing cell permeability.
Caption: Cellular transport pathways for a small molecule.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 4. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting and improving the membrane permeability of peptidic small molecules. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The tool box: Permeability assays [pubsapp.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying 3-Amino-4-(phenylamino)benzonitrile for Improved Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of 3-Amino-4-(phenylamino)benzonitrile to enhance its potency as a kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets for inhibitors based on the this compound scaffold?
A1: The this compound scaffold has been investigated for the development of inhibitors targeting several kinases. Notably, derivatives have shown activity against Leucine-Rich Repeat Kinase 2 (LRRK2) and Epidermal Growth Factor Receptor (EGFR). LRRK2 is a key target in neurodegenerative diseases like Parkinson's, while EGFR is a well-established target in oncology.
Q2: What are the key regions of the this compound scaffold to modify for improving potency and selectivity?
A2: Structure-activity relationship (SAR) studies on similar scaffolds suggest that modifications at several positions can significantly impact potency and selectivity. Key areas for modification include:
-
The phenyl ring of the phenylamino group: Substitutions on this ring can modulate binding affinity and selectivity. For instance, in related quinazoline-based EGFR inhibitors, substitutions at the 3-position of the phenylamino ring with electron-withdrawing groups like bromine have been shown to enhance potency.
-
The amino group at the 3-position: Acylation or alkylation of this group can alter the hydrogen bonding interactions within the kinase active site.
-
The benzonitrile ring: Introduction of various substituents on this ring can influence the overall physicochemical properties of the molecule, such as solubility and cell permeability, which can indirectly affect potency in cell-based assays.
Q3: What are the most common synthetic routes for generating analogs of this compound?
A3: Common synthetic strategies for creating analogs of this scaffold include:
-
Suzuki-Miyaura cross-coupling: This reaction is widely used to introduce diverse aryl or heteroaryl groups, typically by coupling an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst. This is a versatile method for modifying the phenyl rings.
-
Nucleophilic Aromatic Substitution (SNAr): This is a key reaction for introducing the phenylamino moiety at the 4-position of the benzonitrile ring. It typically involves reacting a fluorinated or chlorinated benzonitrile derivative with an appropriate aniline.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another powerful method for forming the C-N bond between the benzonitrile core and the phenylamine.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield in Suzuki-Miyaura coupling reactions. | - Inactive catalyst.- Inappropriate base or solvent.- Poor quality of the boronic acid/ester.- Steric hindrance around the coupling sites. | - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.- Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., dioxane, toluene, DMF).- Ensure the boronic acid is dry and not degraded.- Consider using more reactive boronic esters (e.g., MIDA boronates).- Increase reaction temperature or time. |
| Side reactions or decomposition during Nucleophilic Aromatic Substitution (SNAr). | - Reaction temperature is too high.- The aniline nucleophile is not sufficiently nucleophilic.- The aromatic ring is not sufficiently activated (lacks strong electron-withdrawing groups). | - Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS.- Use a stronger base to deprotonate the aniline and increase its nucleophilicity.- Ensure the presence of a strong electron-withdrawing group (like the nitrile) ortho or para to the leaving group. |
| Difficulty in purifying polar amino-benzonitrile derivatives. | - Strong interaction of the basic amine groups with acidic silica gel, leading to streaking and poor separation.- High polarity of the compounds, resulting in poor solubility in less polar solvents. | - Use an amine-functionalized silica gel for column chromatography.[1]- Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase during silica gel chromatography.[1] - Consider reverse-phase chromatography (e.g., using a C18 column) for highly polar compounds.[2] |
| Incomplete reaction when introducing substituents on the aniline ring. | - The aniline derivative is electron-deficient, reducing its nucleophilicity.- Steric hindrance from existing substituents. | - Use a stronger base or higher reaction temperature.- Consider using a more reactive coupling partner (e.g., an aryl iodide instead of a bromide in Suzuki coupling).- For Buchwald-Hartwig amination, screen different palladium catalysts and ligands that are effective for less reactive anilines. |
Biological Assays
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| High variability in kinase assay results. | - Compound precipitation at high concentrations.- Interference with the assay signal (e.g., autofluorescence).- Instability of the compound in the assay buffer.- Inconsistent enzyme activity. | - Visually inspect assay plates for precipitation.- Test compound solubility in the assay buffer.- Run control experiments without the enzyme to check for compound autofluorescence or quenching.- Use freshly prepared enzyme stocks and ensure consistent incubation times.[3] |
| Steep dose-response curves. | - The inhibitor concentration is significantly higher than the enzyme concentration, leading to stoichiometric inhibition.- Compound aggregation at higher concentrations. | - Re-run the assay with a lower enzyme concentration if possible.- Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregation.- Confirm the mechanism of action with biophysical methods like Surface Plasmon Resonance (SPR).[4] |
| Discrepancy between biochemical and cell-based assay potency. | - Poor cell permeability of the compound.- The compound is a substrate for efflux pumps.- High protein binding in cell culture media.- The compound is metabolized by the cells. | - Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).- Test for efflux pump liability using cell lines that overexpress transporters like P-glycoprotein.- Measure the fraction of unbound compound in the presence of serum.- Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes. |
| No inhibition observed in a cell-based assay despite good biochemical potency. | - The cellular ATP concentration is much higher than that used in the biochemical assay, leading to competitive inhibition.- The target kinase is not the primary driver of the cellular phenotype being measured. | - Perform the biochemical assay at a higher, more physiologically relevant ATP concentration.[5]- Use a target engagement assay (e.g., NanoBRET) to confirm that the compound is binding to the target kinase in cells.[6]- Utilize a cell line where the phenotype is known to be dependent on the activity of the target kinase. |
Experimental Protocols
General Protocol for the Synthesis of a 4-(Arylamino)-3-aminobenzonitrile Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical analog, 4-((3'-methoxy-[1,1'-biphenyl]-3-yl)amino)-3-aminobenzonitrile.
Step 1: Synthesis of 4-((3-bromo-phenyl)amino)-3-nitrobenzonitrile A mixture of 4-fluoro-3-nitrobenzonitrile (1.0 eq), 3-bromoaniline (1.1 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated to 120 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to afford the product.
Step 2: Suzuki-Miyaura Coupling To a solution of 4-((3-bromophenyl)amino)-3-nitrobenzonitrile (1.0 eq) and (3-methoxyphenyl)boronic acid (1.5 eq) in a 3:1 mixture of dioxane and water, sodium carbonate (3.0 eq) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction is heated to 90 °C under an argon atmosphere for 12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Reduction of the Nitro Group The product from Step 2 is dissolved in ethanol, and iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water are added. The mixture is heated to reflux for 2 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to give the final product, 4-((3'-methoxy-[1,1'-biphenyl]-3-yl)amino)-3-aminobenzonitrile.
Protocol for a Biochemical Kinase Assay (e.g., LRRK2)
This is a general protocol for determining the IC₅₀ value of a test compound against a kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Prepare Reagents:
-
Kinase buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase: Dilute the LRRK2 enzyme to the desired concentration in kinase buffer.
-
Substrate: Prepare a stock solution of a suitable peptide substrate (e.g., LRRKtide).
-
ATP: Prepare a stock solution of ATP in water.
-
Test Compound: Prepare a serial dilution of the test compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for controls).
-
Add 2 µL of a mixture of the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution (the final concentration should be at or near the Kₘ for ATP).
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The following table provides a hypothetical example of structure-activity relationship data for a series of this compound analogs targeting LRRK2.
| Compound | R¹ (on Phenylamino Ring) | R² (on Benzonitrile Ring) | LRRK2 IC₅₀ (nM) |
| 1 (Core) | H | H | 1250 |
| 2a | 3-Cl | H | 350 |
| 2b | 4-Cl | H | 890 |
| 2c | 3-OCH₃ | H | 420 |
| 2d | 4-OCH₃ | H | 1100 |
| 3a | H | 6-F | 980 |
| 3b | H | 5-CH₃ | 1500 |
| 4a | 3-Cl | 6-F | 150 |
| 4b | 3-OCH₃ | 6-F | 210 |
Visualizations
Signaling Pathways
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Iterative Workflow for Kinase Inhibitor Development.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
Addressing batch-to-batch variability of 3-Amino-4-(phenylamino)benzonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-4-(phenylamino)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For short-term use, storage at room temperature in a desiccator is acceptable.
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. It has limited solubility in water.
Q3: What are the expected spectral characteristics for this compound?
While specific spectra for this exact compound are not widely published, related structures suggest that you should expect characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy. For example, you would anticipate signals corresponding to aromatic protons and carbons, as well as characteristic stretches for amine (N-H) and nitrile (C≡N) functional groups in the IR spectrum.
Q4: What is the typical purity of commercially available this compound?
Commercially available batches of this compound typically have a purity of 96% or higher.[2][3] However, batch-to-batch variability can occur, so it is crucial to verify the purity of each new lot.
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible Experimental Results
You are observing significant variations in the outcomes of your experiments (e.g., biological activity, reaction yield) when using different batches of this compound.
Possible Causes:
-
Purity Differences: The most likely cause is variability in the purity of the compound from batch to batch.
-
Presence of Impurities: Specific impurities, even in small amounts, could be interfering with your experiment.
-
Degradation: The compound may have degraded due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation: Example of Batch-to-Batch Variability
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC, %) | 98.5% | 96.2% | 99.1% |
| Major Impurity 1 | 0.8% | 2.5% | 0.3% |
| Major Impurity 2 | 0.3% | 0.7% | 0.2% |
| Appearance | Off-white powder | Yellowish powder | Off-white powder |
| Solubility (DMSO) | Clear solution | Slightly hazy | Clear solution |
Issue 2: Poor Solubility or Precipitate Formation
The compound does not fully dissolve in the intended solvent, or a precipitate forms during the experiment.
Possible Causes:
-
Incorrect Solvent: The chosen solvent may not be appropriate for the required concentration.
-
Low Purity: The presence of insoluble impurities can affect the overall solubility.
-
Temperature Effects: Solubility may be highly dependent on temperature.
-
pH Effects: The amino groups in the molecule mean that its solubility can be pH-dependent.
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that the solvent is appropriate for this compound. Consider using a stronger polar aprotic solvent like DMSO or DMF.
-
Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution.
-
Check Purity: Analyze the batch for insoluble impurities using the methods described below.
-
Adjust pH: If using an aqueous or protic solvent system, try adjusting the pH. The amino groups suggest that solubility may increase in slightly acidic conditions due to salt formation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol or acetonitrile.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is for identifying the molecular weights of the main compound and any impurities.
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
Data Analysis: The expected [M+H]⁺ for this compound (C₁₃H₁₁N₃) is approximately 210.10. Peaks other than the main compound can be investigated as potential impurities.
Protocol 3: ¹H NMR for Structural Confirmation
This protocol is for confirming the chemical structure of the compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg/mL.
-
Spectrometer: 400 MHz or higher.
-
Analysis: Look for characteristic peaks for aromatic protons, as well as signals for the amine protons. The integration of these peaks should correspond to the number of protons in the molecule. Impurities may be visible as extra peaks in the spectrum.
Logical Diagram for Purity Verification
Caption: Workflow for analytical verification of a new batch.
References
Interpreting unexpected results with 3-Amino-4-(phenylamino)benzonitrile
Welcome to the technical support center for 3-Amino-4-(phenylamino)benzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is classified as a protein degrader building block.[1] This suggests its primary use is in the field of targeted protein degradation (TPD), likely as a component of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. It may be used as a scaffold or linker element in the design of molecules that induce the degradation of specific target proteins.
Q2: What are some potential off-target effects to consider when using this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, compounds with similar structural motifs (anilines, benzonitriles) have been associated with a range of biological activities. These can include unexpected antimicrobial, anticancer, or enzyme inhibitory effects, such as the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[2] Researchers should consider the possibility of such off-target activities when interpreting experimental outcomes.
Q3: My compound appears to be unstable in the assay buffer. What could be the cause?
Compounds containing aniline moieties can be susceptible to oxidation, especially in the presence of air or certain metal ions.[3] Additionally, some screening compounds can degrade over time in DMSO stocks or in aqueous assay buffers.[4][5] It is advisable to prepare fresh solutions and minimize freeze-thaw cycles.
Q4: I am observing high background fluorescence/absorbance in my assay. Could the compound be interfering?
Yes, aromatic compounds, including benzonitrile derivatives, have the potential to interfere with spectroscopic assays. This can manifest as fluorescence quenching or intrinsic fluorescence, leading to false positive or false negative results. It is crucial to run appropriate controls, including the compound alone in the assay buffer, to assess for such interference.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
If you are experiencing variability in your results, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Minimize exposure to light and air. | Consistent results across experiments. |
| Assay Interference | Run control experiments with the compound in the absence of the biological target to check for assay artifacts. | Identification of compound-specific interference with assay components. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at the working concentrations of your compound. | Determination of the cytotoxic potential of the compound, which could affect downstream readouts. |
| Solubility Issues | Visually inspect your working solutions for any precipitation. Consider using a different solvent or a lower concentration. | Clear, homogenous solutions and more reliable results. |
Experimental Workflow for Investigating Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Unexpected Biological Activity or Off-Target Effects
Observing a biological effect that is not consistent with the intended mechanism of action requires careful investigation.
Signaling Pathway to Consider for Off-Target Kinase Inhibition
Given that similar structures can inhibit EGFR, it is plausible that this compound could interact with kinase signaling pathways.
Caption: Potential off-target inhibition of the EGFR signaling pathway.
Experimental Protocol: Kinase Inhibition Profiling
To investigate potential off-target kinase activity, a broad kinase panel screen is recommended.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Kinase Panel: Select a commercially available kinase panel that includes a diverse range of kinase families (e.g., tyrosine kinases, serine/threonine kinases).
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP, and the test compound at a defined concentration.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition by the compound is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Data Presentation: Hypothetical Kinase Profiling Results
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) | Kinase Family |
| EGFR | 85% | 1.2 | Tyrosine Kinase |
| SRC | 45% | > 10 | Tyrosine Kinase |
| AKT1 | 15% | > 20 | Serine/Threonine Kinase |
| CDK2 | 5% | > 50 | Serine/Threonine Kinase |
Issue 3: Compound Reactivity and Assay Interference (PAINS)
Pan-Assay INterference compoundS (PAINS) are molecules that show activity in multiple assays through non-specific mechanisms. Aromatic amines can sometimes fall into this category.
Logical Relationship for Assessing PAINS Liability
Caption: Decision tree for evaluating PAINS-like behavior.
Experimental Protocol: Thiol Reactivity Assay
Aromatic amines can potentially undergo redox cycling, which can interfere with assays that are sensitive to reactive oxygen species or involve thiol-containing reagents like DTT.
-
Reagent Preparation: Prepare solutions of the compound, a thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), and a reducing agent like glutathione (GSH).
-
Assay Procedure: In a 96-well plate, mix the compound with GSH in a suitable buffer.
-
Incubation: Incubate the mixture at room temperature for various time points (e.g., 0, 15, 30, 60 minutes).
-
Detection: Add DTNB to the wells. DTNB reacts with remaining free thiols of GSH to produce a yellow product that can be measured spectrophotometrically at 412 nm.
-
Analysis: A decrease in absorbance over time in the presence of the compound indicates thiol reactivity.
This technical support guide provides a framework for addressing common and potential issues when working with this compound. For further assistance, please consult relevant literature on assay development and troubleshooting for small molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test for Amino Groups: Methods, Reactions & Examples [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Amino-4-(phenylamino)benzonitrile
Welcome to the technical support center for the analytical refinement of 3-Amino-4-(phenylamino)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the characterization and quantification of this compound?
A1: The primary analytical methods for this compound, a compound with aromatic amine and nitrile functionalities, include High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C13H11N3 |
| Molecular Weight | 209.25 g/mol [1] |
| CAS Number | 68765-52-6[1][2][3] |
| Melting Point | 154 °C[1] |
| Appearance | Likely a solid at room temperature |
Q3: What are some common challenges when analyzing aromatic amines like this compound by HPLC?
A3: Aromatic amines can be prone to peak tailing due to interactions with residual silanols on silica-based columns. They can also be susceptible to oxidation, leading to the appearance of unexpected peaks or a decrease in the main analyte peak area over time. Careful sample preparation and the use of appropriate mobile phase modifiers can mitigate these issues.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor Peak Shape (Tailing)
-
Possible Cause A: Silanol Interactions. Residual silanols on the stationary phase can interact with the basic amino groups of the analyte.
-
Solution:
-
Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or acetic acid) to protonate the amino groups and reduce their interaction with silanols.
-
Employ an end-capped HPLC column specifically designed for the analysis of basic compounds.
-
-
-
Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Mobile Phase Composition. Small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Prepare fresh mobile phase daily.
-
If using a gradient, ensure the pump is functioning correctly and the gradient is reproducible.
-
-
-
Possible Cause B: Column Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 3: Ghost Peaks
-
Possible Cause: Carryover from Previous Injections. The analyte or impurities from a previous injection may elute in a subsequent run.
-
Solution:
-
Implement a robust needle wash protocol on the autosampler.
-
Run a blank gradient after each sample injection to wash the column.
-
-
GC-MS Analysis
Issue 1: No Peak or Poor Sensitivity
-
Possible Cause A: Analyte Degradation. this compound may degrade at high injector temperatures.
-
Solution:
-
Lower the injector temperature.
-
Consider using a derivatization agent to increase thermal stability and volatility.
-
-
-
Possible Cause B: Improper Column Selection. The stationary phase may not be suitable for the analyte.
-
Solution: Use a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Issue 2: Peak Tailing
-
Possible Cause: Active Sites in the GC System. The amino groups can interact with active sites in the injector liner or the column.
-
Solution:
-
Use a deactivated injector liner.
-
Condition the column according to the manufacturer's instructions.
-
-
NMR Spectroscopy
Issue 1: Broad N-H Proton Signals
-
Possible Cause: Quadrupolar Relaxation and Hydrogen Exchange. The nitrogen nucleus and proton exchange with residual water in the solvent can cause broadening of the N-H signals.
-
Solution:
-
This is a common characteristic of N-H protons and is often expected.
-
To confirm the presence of N-H protons, perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube; the N-H peaks will disappear or significantly decrease in intensity.[4]
-
-
Issue 2: Complex Aromatic Region
-
Possible Cause: Overlapping Signals. The protons on the two phenyl rings may have similar chemical shifts, leading to a complex and overlapping multiplet pattern in the aromatic region (typically 6.5-8.0 ppm).
-
Solution:
-
Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion.
-
Perform 2D NMR experiments, such as COSY and HSQC, to help assign the proton and carbon signals.
-
-
Experimental Protocols
HPLC Method for Quantification
-
Instrumentation: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
GC-MS Method for Identification
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C (can be optimized)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-400 amu
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
2D COSY
-
2D HSQC
-
D₂O exchange for N-H proton identification
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Quantitative Data Summary
The following tables provide illustrative data that could be expected from the analysis of this compound.
Table 1: Illustrative HPLC Data
| Parameter | Expected Value |
| Retention Time | 8-12 min (dependent on specific conditions) |
| Tailing Factor | < 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Table 2: Illustrative GC-MS Data
| Parameter | Expected Value |
| Retention Time | 15-20 min (dependent on specific conditions) |
| Molecular Ion (M⁺) | m/z 209 |
| Key Fragment Ions | To be determined from the mass spectrum |
Table 3: Illustrative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 7.5 | Multiplets |
| -NH- (phenylamino) | 5.5 - 6.5 | Broad singlet |
| -NH₂ (amino) | 3.5 - 4.5 | Broad singlet |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical troubleshooting guide for common HPLC issues.
References
Validation & Comparative
Validating the Biological Activity of 3-Amino-4-(phenylamino)benzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of 3-Amino-4-(phenylamino)benzonitrile by comparing its potential performance against established compounds in three key areas: Serotonin Transporter (SERT) inhibition, Src kinase inhibition, and antimicrobial activity. The selection of these areas is based on the known activities of structurally similar compounds. This document offers detailed experimental protocols and comparative data to guide researchers in their investigation of this compound.
Comparative Analysis of Biological Activity
The following tables summarize the reported biological activities of well-characterized compounds that can serve as benchmarks for assessing the performance of this compound.
Serotonin Transporter (SERT) Inhibition
The structural similarity of this compound to known serotonin transporter ligands suggests its potential as a SERT inhibitor. The following table presents the inhibitory potency (Kᵢ) of common Selective Serotonin Reuptake Inhibitors (SSRIs).
| Compound | Target | Kᵢ (nM) |
| Paroxetine | SERT | 2.0 ± 0.4[1] |
| Sertraline | SERT | 4.2 ± 0.7[1] |
| Fluoxetine | SERT | 13 ± 1[1] |
| Citalopram | SERT | 3.1 ± 0.5[1] |
Src Kinase Inhibition
The 4-anilino-3-quinolinecarbonitrile scaffold, which shares features with this compound, is a known pharmacophore for Src kinase inhibitors. The table below lists the half-maximal inhibitory concentrations (IC₅₀) for established Src inhibitors.
| Compound | Target | IC₅₀ (nM) |
| Bosutinib | Src | 1.2[2] |
| Dasatinib | Src | <10 |
Antimicrobial Activity
Benzonitrile derivatives have demonstrated a range of antimicrobial activities. As a point of comparison, the Minimum Inhibitory Concentrations (MIC) for Bronopol, a benzonitrile-related compound, against common bacterial strains are provided.
| Compound | Organism | MIC (ppm) |
| Bronopol | Escherichia coli | 15[3] |
| Bronopol | Staphylococcus aureus | 10[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
SERT Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the serotonin transporter.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT
-
[³H]Citalopram (Radioligand)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of a known SSRI (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]Citalopram at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Src Kinase Activity Assay (ADP-Glo™)
This protocol utilizes the ADP-Glo™ Kinase Assay to measure the activity of Src kinase in the presence of an inhibitor.
Objective: To determine the IC₅₀ value of this compound for Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate solution in kinase reaction buffer containing Src kinase and the peptide substrate.
-
Prepare a 2x ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add 1 µL of the test compound dilution or vehicle (for control).
-
Add 2 µL of the 2x kinase/substrate solution to each well.
-
Initiate the reaction by adding 2 µL of the 2x ATP solution.
-
Incubate at room temperature for 60 minutes.[4]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30 minutes.[4]
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[5][6][7]
Objective: To determine the MIC of this compound against Escherichia coli and Staphylococcus aureus.
Materials:
-
Test compound (this compound)
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the validation of this compound.
Caption: Serotonin Transporter (SERT) Signaling Pathway
Caption: Src Kinase Signaling Pathway in Cancer
Caption: Experimental Workflow for Biological Activity Validation
References
- 1. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRONOPOL - Ataman Kimya [atamanchemicals.com]
- 4. promega.com [promega.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Broth microdilution susceptibility testing. [bio-protocol.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Analysis of 3-Amino-4-(phenylamino)benzonitrile and Its Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-Amino-4-(phenylamino)benzonitrile and its structurally related analogs. The focus is on their synthesis, physicochemical properties, and potential as kinase inhibitors, a class of molecules pivotal in signal transduction pathways and increasingly targeted in drug discovery. This document summarizes key experimental data to facilitate informed decisions in research and development.
Physicochemical Properties of this compound and Analogs
The core structure of this compound offers multiple sites for chemical modification to generate analogs with potentially enhanced biological activity, selectivity, or improved physicochemical properties. Modifications typically involve substitution on the phenylamino ring or the benzonitrile core. The following table summarizes the known properties of the parent compound and selected representative analogs.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | C₁₃H₁₁N₃ | 209.25 | 154 | The parent compound, serving as a scaffold for analog development. | |
| 3-Amino-4-(ethylamino)benzonitrile | C₉H₁₁N₃ | 161.21 | Not Reported | A simplified analog with an ethyl group replacing the phenyl ring, potentially altering lipophilicity and binding interactions.[1] | |
| 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | C₁₅H₁₅N₃S | 269.37 | Not Reported | An analog with a substituted phenylthio linker, which can influence conformation and provide additional interaction points.[2] |
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be achieved through various organic synthesis methodologies. A common approach involves nucleophilic aromatic substitution or cross-coupling reactions.
General Synthetic Protocol
A prevalent method for synthesizing the 4-aminobenzonitrile core involves the reaction of a suitably substituted aniline with a halobenzonitrile derivative. The following is a generalized experimental protocol based on common synthetic strategies for related compounds.
Materials:
-
Substituted 4-halobenzonitrile
-
Substituted aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried flask, add the substituted 4-halobenzonitrile (1.0 eq), substituted aniline (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Amino-4-(substituted-amino)benzonitrile derivative.
Biological Activity: Kinase Inhibition
The this compound scaffold is structurally related to known kinase inhibitors. Analogs of this structure have been investigated for their potential to inhibit various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
For instance, in a series of 4-phenylamino-3-quinolinecarbonitriles, the introduction of chloro and methoxy substituents on the phenylamino ring was found to be crucial for potent Src kinase inhibition.[3][4] One of the optimized compounds in that series, with a 2,4-dichloro-5-methoxy-substituted aniline, exhibited an IC₅₀ of 1.2 nM against Src kinase.[4] This suggests that similar substitutions on the this compound scaffold could yield potent kinase inhibitors.
Experimental Protocol: Src Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound and its analogs against Src kinase, a common in vitro assay can be employed. The following is a representative protocol based on commercially available assay kits.
Materials:
-
Recombinant Src kinase
-
Src substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP detection reagents (e.g., Transcreener® ADP² Assay Kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay wells.
-
Add the Src kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Src.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagents.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
Read the plate on a suitable plate reader (e.g., a fluorescence polarization or time-resolved fluorescence reader, depending on the detection method).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The potential of this compound and its analogs as kinase inhibitors places them within the complex network of cellular signaling pathways. Src kinase, a non-receptor tyrosine kinase, is a key node in pathways regulating cell proliferation, differentiation, survival, and migration.
Simplified Src Signaling Pathway
Caption: Simplified diagram of the Src kinase signaling pathway and the potential point of inhibition.
Experimental Workflow for Inhibitor Evaluation
References
- 1. PubChemLite - 3-amino-4-(ethylamino)benzonitrile (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 2. 3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile | C15H15N3S | CID 10612056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-4-(phenylamino)benzonitrile: A Building Block, Not a Standalone Protein Degrader
A comprehensive review of available scientific and commercial data reveals that 3-Amino-4-(phenylamino)benzonitrile is consistently categorized as a protein degrader building block [1][2]. This indicates that it is a chemical intermediate used in the synthesis of more complex, active protein-degrading molecules, rather than functioning as a protein degrader on its own.
Currently, there is no publicly available experimental data to support the use of this compound as a standalone protein degrader. Searches for its mechanism of action, target proteins, degradation efficiency (such as DC50 or Dmax values), or selectivity have yielded no relevant results. Therefore, a direct comparison with other well-established protein degraders like Proteolysis Targeting Chimeras (PROTACs) or molecular glues is not feasible.
Understanding the Role of Building Blocks in Protein Degradation
The development of novel protein degraders is a complex process that involves the synthesis of molecules with specific functionalities. These molecules are often constructed from smaller chemical moieties, or building blocks, that contribute to the final molecule's ability to bind to a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.
The classification of this compound as a building block suggests that its chemical structure is valuable for the elaboration into a final, active compound. Its chemical properties, such as the presence of amino and nitrile groups, provide reactive handles for medicinal chemists to append other chemical fragments necessary for protein degradation activity.
The General Mechanism of Targeted Protein Degradation
To understand the context in which a building block like this compound might be used, it is helpful to visualize the general mechanism of targeted protein degradation, particularly by PROTACs, which are a major class of protein degraders.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Evaluating Protein Degraders
Should a novel protein degrader be synthesized using this compound as a starting material, its efficacy would be evaluated through a series of established experimental protocols. A typical workflow for such an evaluation is outlined below.
Caption: A typical experimental workflow for evaluating a novel protein degrader.
Conclusion
References
Structure-activity relationship of 3-Amino-4-(phenylamino)benzonitrile derivatives
A comparative guide to the structure-activity relationship of 3-amino-4-(phenylamino)benzonitrile derivatives and their bioisosteric analogs as kinase inhibitors is presented below for researchers, scientists, and drug development professionals.
Structure-Activity Relationship (SAR) Analysis
The 4-anilino-pyrimidine/quinoline-carbonitrile scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The core structure generally binds to the hinge region of the kinase ATP-binding pocket, while the phenylamino group extends into the pocket, and various substituents can be modified to enhance potency and selectivity.
Key SAR observations from studies on related analogs are as follows:
-
The Phenylamino Group: Substitutions on the 3- and 4-positions of the phenyl ring are crucial for activity. Small, electron-withdrawing groups like chloro, bromo, or ethynyl at the 3-position often enhance inhibitory activity against EGFR.
-
The Heterocyclic Core: The pyrimidine or quinoline core acts as a scaffold. Substitutions at positions that do not interfere with hinge binding can be used to modulate physicochemical properties like solubility. For instance, methoxy groups at the 6- and 7-positions of a quinoline ring are often found in potent inhibitors.
-
The Carbonitrile Group: The cyano group is a key feature, often involved in hydrogen bonding interactions within the ATP-binding site.
Quantitative Data Comparison
The following table summarizes the in vitro activity of representative 4-(phenylamino)pyrimidine-5-carbonitrile and 4-anilinoquinazoline derivatives against EGFR and various cancer cell lines.
| Compound ID | Core Scaffold | Phenylamino Substituent | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| 10b [1] | Pyrimidine-5-carbonitrile | 3-chloro-4-fluoro | EGFR | 8.29 | HepG2 | 3.56 |
| A549 | 5.85 | |||||
| MCF-7 | 7.68 | |||||
| Erlotinib [1] | Quinazoline | 3-ethynyl | EGFR | 2.83 | HepG2 | 0.87 |
| A549 | 1.12 | |||||
| MCF-7 | 5.27 | |||||
| 5e [2] | Quinazoline | 3-chloro | EGFR-TK | - | HepG2 | 3.11 |
| A549 | 0.82 |
Experimental Protocols
In Vitro EGFR Tyrosine Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[3]
-
Compound Incubation: The test compounds are serially diluted in DMSO and pre-incubated with the EGFR enzyme in a 384-well plate for a defined period (e.g., 30 minutes at 27°C) to allow for binding.[3]
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.[3]
-
Detection: After incubation (e.g., 60 minutes), the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Homogeneous Time-Resolved Fluorescence (HTRF): Using a europium cryptate-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled substrate.[4]
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., using Kinase-Glo® assay).
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serum-containing medium) and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[5][6][7]
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5] A solubilizing agent, such as DMSO or an SDS-HCl solution, is added to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5][6]
-
Data Analysis: The absorbance of the treated wells is compared to that of untreated (vehicle control) wells to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General experimental workflow for SAR studies.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Benchmarking 3-Amino-4-(phenylamino)benzonitrile: A Comparative Analysis Against Standard Inhibitors
An examination of available scientific literature reveals that 3-Amino-4-(phenylamino)benzonitrile primarily serves as a chemical intermediate in the synthesis of more complex, biologically active compounds, rather than as a direct inhibitor of a specific biological target. As such, a direct benchmarking of this compound against standard inhibitors is not feasible based on current data.
Scientific studies, including research on the development of novel benzimidazole amidoxime derivatives, utilize this compound as a foundational building block. For instance, it is a precursor in the synthesis of compounds that are subsequently investigated for their potential antiparasitic, anticancer, and antimicrobial properties. However, these studies do not report on the intrinsic inhibitory activity of this compound itself.
Without a known biological target or a defined mechanism of action for this compound, identifying a relevant set of "standard inhibitors" for a comparative analysis is not possible. The core requirement of a comparison guide is to evaluate performance metrics such as IC50 or Ki values against established compounds that act on the same pathway or target. As this primary information is unavailable for this compound, a data-driven comparison cannot be constructed.
Consequently, the creation of data tables, detailed experimental protocols for its inhibitory action, and signaling pathway diagrams as requested is precluded by the absence of foundational research on its direct biological activity. Further investigation and screening assays would be required to first identify a biological target for this compound before any meaningful benchmarking can be performed.
A Head-to-Head Comparison of Synthesis Routes for 3-Amino-4-(phenylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis
The production of 3-Amino-4-(phenylamino)benzonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds, can be approached through several synthetic strategies. This guide provides a detailed head-to-head comparison of two prominent routes: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and a more modern one-step Palladium-catalyzed Buchwald-Hartwig amination. This comparison aims to equip researchers with the necessary data to select the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and reagent accessibility.
At a Glance: Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: SNAr & Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 4-chloro-3-nitrobenzonitrile, Aniline | 4-bromo-3-aminobenzonitrile, Aniline |
| Key Reagents | Aniline, Fe/HCl (or SnCl₂/HCl) | Pd(OAc)₂, X-Phos, KOt-Bu |
| Overall Yield | ~75-85% (estimated over two steps) | ~85-95% |
| Reaction Time | Step 1: 4-6 hours; Step 2: 2-4 hours | 10 minutes - 2 hours (Microwave assisted) |
| Reaction Temperature | Step 1: 100-120 °C; Step 2: 80-100 °C | 100-150 °C |
| Purification | Chromatography (each step) | Chromatography |
| Key Advantages | Utilizes readily available and less expensive reagents. | High yield, short reaction time, one-pot synthesis. |
| Key Disadvantages | Two-step process, potentially lower overall yield. | Requires expensive palladium catalyst and ligand. |
Visualizing the Synthetic Pathways
To illustrate the distinct approaches, the following diagrams outline the chemical transformations for each route.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This classical approach involves two distinct chemical transformations to arrive at the final product.
Step 1: Synthesis of 4-(phenylamino)-3-nitrobenzonitrile via SNAr
-
Materials: 4-chloro-3-nitrobenzonitrile, aniline, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in DMF, add aniline (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield 4-(phenylamino)-3-nitrobenzonitrile.
-
-
Expected Yield: 85-95%.
Step 2: Reduction of 4-(phenylamino)-3-nitrobenzonitrile
-
Materials: 4-(phenylamino)-3-nitrobenzonitrile, iron powder (Fe), hydrochloric acid (HCl), ethanol.
-
Procedure:
-
Suspend 4-(phenylamino)-3-nitrobenzonitrile (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 80-90 °C) and add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
-
Expected Yield: 80-90%.
Route 2: Buchwald-Hartwig Amination
This modern synthetic route offers a more direct, one-pot approach to the target molecule. The development of the Buchwald-Hartwig amination allowed for the facile synthesis of aryl amines, often replacing harsher methods like nucleophilic aromatic substitution.[1]
-
Materials: 4-bromo-3-aminobenzonitrile, aniline, palladium(II) acetate (Pd(OAc)₂), X-Phos, potassium tert-butoxide (KOt-Bu), toluene.
-
Procedure:
-
In a microwave-safe vial, combine 4-bromo-3-aminobenzonitrile (1.0 eq), aniline (1.2 eq), Pd(OAc)₂ (10 mol%), X-Phos (10 mol%), and KOt-Bu (1.5 eq).
-
Add anhydrous toluene to the vial and seal it.
-
Place the vial in a microwave reactor and irradiate at 100-150 °C for 10-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain this compound.
-
-
Expected Yield: 85-95%.[2]
Conclusion
Both the classical SNAr/reduction pathway and the modern Buchwald-Hartwig amination present viable methods for the synthesis of this compound. The choice between these routes will largely depend on the specific requirements of the research or development project.
The SNAr and reduction route is advantageous in terms of reagent cost and accessibility, making it a potentially more economical choice for large-scale synthesis. However, it is a two-step process that may result in a lower overall yield and longer total reaction time.
Conversely, the Buchwald-Hartwig amination offers a highly efficient, one-pot synthesis with a significantly shorter reaction time, especially when utilizing microwave-assisted heating.[3] This method is ideal for rapid synthesis and library generation. The primary drawback is the requirement for a costly palladium catalyst and a specialized phosphine ligand.
For researchers prioritizing speed and yield, the Buchwald-Hartwig amination is the superior choice. For those focused on cost-effectiveness and scalability, the traditional SNAr and reduction pathway remains a strong contender. Careful consideration of these factors will enable an informed decision for the optimal synthesis of this valuable chemical intermediate.
References
Comparative Guide to the Reproducibility of Experiments Using 3-Amino-4-(phenylamino)benzonitrile and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of 3-Amino-4-(phenylamino)benzonitrile and its structurally related analogs, primarily focusing on their activity as kinase inhibitors. Due to the limited publicly available data specifically for this compound, this guide draws comparisons from comprehensive studies on highly similar 4-phenylamino-3-quinolinecarbonitrile and 4-phenylaminoquinazoline derivatives. These analogs serve as valuable benchmarks for understanding the potential efficacy and experimental considerations for the title compound.
Executive Summary
This compound belongs to a class of compounds that have demonstrated significant potential as kinase inhibitors, a critical area of research in oncology and other therapeutic fields. While direct experimental data on this specific molecule is scarce in peer-reviewed literature, extensive research on its close structural relatives provides a strong foundation for predicting its biological activity and for designing reproducible experimental protocols. This guide summarizes key performance data of these related compounds, details relevant experimental methodologies, and outlines the critical factors for ensuring the reproducibility of future studies.
Performance Comparison of Structurally Related Kinase Inhibitors
The inhibitory activity of compounds structurally similar to this compound has been primarily evaluated against tyrosine kinases such as Src and the Epidermal Growth Factor Receptor (EGFR). The following tables summarize the half-maximal inhibitory concentration (IC50) values from key studies, offering a quantitative comparison of their potency.
Table 1: Src Kinase Inhibitory Activity of 4-Phenylamino-3-quinolinecarbonitrile Derivatives
| Compound ID | C-4 Aniline Substitution | C-7 Substitution | Src Enzymatic IC50 (nM) | Cellular Proliferation IC50 (nM) | Reference |
| 1a | 2,4-dichlorophenyl | 6,7-dimethoxy | 30 | - | [1] |
| 1c | 2,4-dichloro-5-methoxyphenyl | 6,7-dimethoxy | - | - | [1] |
| 2c | 2,4-dichloro-5-methoxyphenyl | 3-(morpholin-4-yl)propoxy | - | - | [1] |
| 25 | 2,4-dichlorophenyl | 3-morpholinopropoxy | 3.8 | 940 | [2][3] |
| 31a | Trisubstituted aniline | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | 100 | [4] |
Table 2: EGFR Kinase Inhibitory Activity of 4-Phenylaminoquinazoline and Pyrido[4,3-d]pyrimidine Derivatives
| Compound Class | Side Chain Substitution | EGFR Enzymatic IC50 (µM) | Reference |
| 4-(Phenylamino)pyrido[4,3-d]pyrimidine | Unsubstituted | 0.34 | [5] |
| 4-(Phenylamino)pyrido[4,3-d]pyrimidine | 3-Bromophenylamino | 0.01 | [5] |
| 4,6-Substituted-(diaphenylamino)quinazoline (Compound 5b) | 4-((4-(3-bromophenylamino)quinazolin-6-ylamino)methyl)phenol | 0.87 | [6] |
| 4-Anilinoquinazoline-6-acrylamide | 7-alkoxyamine | 0.002 - 0.004 | [7][8] |
Key Experimental Protocols
To ensure the reproducibility of experiments involving these classes of compounds, it is crucial to follow well-defined and standardized protocols. Below are detailed methodologies for in-vitro kinase assays, which are fundamental for assessing the inhibitory potential of compounds like this compound.
In-Vitro Kinase Assay (General Protocol)
This protocol is a generalized procedure based on common practices for assessing Src and EGFR kinase inhibitors.[9][10][11][12]
Objective: To determine the in-vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, EGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)[10]
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 96-well plate.
-
Add 10 µL of the kinase/substrate mixture in kinase buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (often included in commercial assay kits).
-
Add the detection reagent according to the manufacturer's instructions. This step typically involves converting the generated ADP to a detectable signal (e.g., light in a luminescent assay).
-
Incubate as required by the detection kit.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which these inhibitors function is critical for drug development. The primary targets, Src and EGFR, are key nodes in major signaling pathways that regulate cell proliferation, survival, and migration.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events, primarily through the MAPK/ERK and PI3K/Akt pathways, leading to cell growth and proliferation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a potential kinase inhibitor from initial screening to cellular activity assessment follows a structured workflow.
Caption: A typical workflow for the evaluation of a kinase inhibitor.
Conclusion and Recommendations
While direct experimental data for this compound remains limited in the public domain, the extensive research on its close structural analogs, particularly the 4-phenylamino-3-quinolinecarbonitriles and 4-phenylaminoquinazolines, provides a robust framework for its potential application as a kinase inhibitor. The data presented in this guide suggest that this class of compounds can exhibit potent, low nanomolar inhibitory activity against key cancer-related kinases like Src and EGFR.
For researchers and drug development professionals working with this compound, the following recommendations are crucial for ensuring experimental reproducibility and advancing its potential as a therapeutic agent:
-
Direct Experimental Validation: It is imperative to conduct direct in-vitro kinase assays with this compound to determine its specific IC50 values against a panel of relevant kinases.
-
Standardized Protocols: Adherence to detailed and standardized experimental protocols, such as the one outlined in this guide, is essential for generating reliable and comparable data.
-
Comprehensive Characterization: Thorough characterization of the compound's purity and identity is a prerequisite for any biological evaluation.
-
Cellular Assays: Following in-vitro characterization, evaluation in relevant cell-based assays is necessary to assess cellular potency and target engagement.
-
Comparative Studies: When publishing data, direct comparison with established inhibitors will provide valuable context for the compound's performance.
By leveraging the knowledge from structurally related compounds and adhering to rigorous experimental practices, the scientific community can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro kinase assay [protocols.io]
- 10. promega.com [promega.com]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of 3-Amino-4-(phenylamino)benzonitrile's Effects: A Comparative Analysis
An in-depth analysis of the biological effects of 3-Amino-4-(phenylamino)benzonitrile remains inconclusive due to the current lack of publicly available experimental data defining its specific biological targets and mechanism of action. While the chemical structure is known (CAS 68765-52-6), extensive searches have not yielded concrete evidence of its biological activity, precluding a direct comparison with alternative compounds.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for the independent verification of this compound's effects. In the absence of direct data for this compound, we will outline a general workflow and highlight key experimental considerations by drawing parallels with related chemical structures and potential, though unconfirmed, therapeutic areas.
Hypothetical Target and Comparative Framework
For the purpose of illustrating a comparative guide, we will hypothesize a potential, yet unverified, biological target for this compound. One vendor has categorized this molecule under "Protein Degrader Building Blocks," a broad classification suggesting a potential role in targeted protein degradation. Another avenue for speculation arises from similarly structured benzonitrile compounds that have been investigated as kinase inhibitors.
Therefore, for this illustrative guide, we will proceed with the hypothetical premise that this compound acts as an inhibitor of a specific kinase, for instance, Epidermal Growth Factor Receptor (EGFR) , a well-established target in cancer therapy. This will allow us to demonstrate the structure of a comparative guide, which can be adapted once the true biological function of this compound is elucidated.
Our comparative analysis will therefore include established EGFR inhibitors:
-
Gefitinib: A first-generation EGFR inhibitor.
-
Osimertinib: A third-generation EGFR inhibitor, effective against resistance mutations.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes hypothetical quantitative data for this compound alongside known EGFR inhibitors. It is crucial to reiterate that the data for this compound is purely illustrative.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Assay Type |
| This compound | EGFR | [Data] | [Data] | [Data] |
| Gefitinib | EGFR | 2-37 | A431 | Kinase Assay |
| Osimertinib | EGFR (T790M) | <10 | H1975 | Cell-based Assay |
Experimental Protocols
To independently verify the potential EGFR inhibitory activity of this compound, the following key experiments should be conducted:
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.
-
Methodology:
-
Recombinant human EGFR kinase domain is incubated with the test compound (this compound) at varying concentrations.
-
A known EGFR substrate (e.g., a synthetic peptide) and ATP are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or ELISA.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Proliferation Assay
-
Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling.
-
Methodology:
-
A human cancer cell line with high EGFR expression (e.g., A431) is seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound, a positive control (e.g., Gefitinib), and a vehicle control.
-
The cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is determined.
-
Mandatory Visualization
Hypothetical EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which would be the target of this compound under our hypothetical scenario.
Caption: Hypothetical inhibition of EGFR autophosphorylation by this compound.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
The provided framework offers a blueprint for the independent verification and comparative analysis of this compound. However, it is imperative to first establish its primary biological target and mechanism of action through rigorous experimental investigation. Once this foundational knowledge is in place, this guide can be populated with actual experimental data to provide a meaningful and objective comparison with relevant alternative compounds. Researchers are encouraged to pursue foundational studies to unlock the therapeutic potential of this and other novel chemical entities.
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-4-(phenylamino)benzonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Amino-4-(phenylamino)benzonitrile, a compound recognized for its applications in various research fields. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed or in contact with skin.[1] Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[2] All handling of this substance should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many aromatic amines and nitrile compounds, requires careful segregation and handling to prevent hazardous reactions and ensure environmental safety.[2][5]
-
Segregation and Waste Identification:
-
Containerization:
-
For solid waste, carefully transfer the material into the designated container, minimizing the generation of dust.
-
For solutions, use a funnel to pour the liquid into the designated waste container to avoid spills.
-
Ensure the container is tightly sealed after waste is added to prevent the release of fumes.[2]
-
-
Storage:
-
Professional Disposal:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[2][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[3][7] For solid spills, carefully sweep up the material to avoid creating dust.[8]
-
Collection: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
-
Personal Contamination: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[7] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air.[7]
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃[9][10] |
| Molecular Weight | 209.25 g/mol [10] |
| Melting Point | 154 °C[10] |
| Boiling Point | 408.6±35.0 °C (Predicted)[10] |
| Density | 1.22±0.1 g/cm³ (Predicted)[10] |
| CAS Number | 68765-52-6[9][10] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. international.skcinc.com [international.skcinc.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | 68765-52-6 [amp.chemicalbook.com]
Essential Safety and Logistical Information for Handling 3-Amino-4-(phenylamino)benzonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 3-Amino-4-(phenylamino)benzonitrile (CAS No. 68765-52-6).
Hazard Assessment:
As a proxy, the hazards of similar compounds like 4-aminobiphenyl and benzonitrile should be considered. 4-Aminobiphenyl is a known human carcinogen that can be absorbed through the skin.[5][6][7] Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[8][9]
Operational Plan:
A systematic approach is crucial when working with potentially hazardous chemicals. The following step-by-step plan outlines the safe handling of this compound from preparation to post-experiment cleanup.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before starting, clear the workspace of any unnecessary equipment or chemicals.
-
Have all necessary PPE and spill cleanup materials available.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear double-layered nitrile gloves. Nitrile gloves offer good resistance to a range of chemicals.[10] Discard gloves immediately if they become contaminated.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.
-
Body Protection: A lab coat must be worn and fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Footwear: Fully enclosed shoes are required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
-
-
Handling and Experimental Procedure:
-
When weighing the solid compound, do so within a fume hood or a balance enclosure to prevent inhalation of fine particles.
-
Handle the compound with care to avoid creating dust.
-
Use appropriate lab equipment (spatulas, glassware) dedicated to handling this compound.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly after removing gloves.
-
Disposal Plan:
Proper disposal of chemical waste is critical to protect both individuals and the environment.
-
Waste Collection: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Disposal Protocol: All waste must be disposed of following local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
Quantitative Data
Since specific toxicological data for this compound is not available, the following table provides data for proxy chemicals, benzonitrile and 4-aminobiphenyl, to give an indication of potential hazards.
| Property | Benzonitrile | 4-Aminobiphenyl |
| LD50 Oral (Rat) | 500 mg/kg | 500 mg/kg |
| Primary Hazards | Harmful if swallowed, inhaled, or absorbed through the skin; irritant.[8][11] | May cause cancer.[12] |
| Exposure Symptoms | Dizziness, headache, nausea.[8] | Bladder irritation, methemoglobinemia.[7] |
This data is for proxy chemicals and should be used as a guide for the potential hazards of this compound.
Experimental Workflow
The following diagram illustrates the key steps for safely handling this compound.
Safe handling workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. vigon.com [vigon.com]
- 10. titanfine.com [titanfine.com]
- 11. lobachemie.com [lobachemie.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
